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N-(4-methoxyphenyl)thiophene-2-sulfonamide Documentation Hub

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  • Product: N-(4-methoxyphenyl)thiophene-2-sulfonamide
  • CAS: 39810-50-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of N-(4-methoxyphenyl)thiophene-2-sulfonamide

This technical guide provides an in-depth analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide , a specialized sulfonamide derivative utilized in medicinal chemistry and proteomics. Chemical Identity & Structural Analy...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide , a specialized sulfonamide derivative utilized in medicinal chemistry and proteomics.

Chemical Identity & Structural Analysis

This compound represents a convergence of two privileged pharmacophores: the thiophene ring (a bioisostere of benzene with unique electronic properties) and the sulfonamide moiety (a classic zinc-binding group and hydrogen bond donor/acceptor).

Property Data
IUPAC Name N-(4-methoxyphenyl)thiophene-2-sulfonamide
Molecular Formula C₁₁H₁₁NO₃S₂
Molecular Weight 269.34 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Acetone, Dichloromethane; Poorly soluble in water.
pKa (calc) ~9.5–10.0 (Sulfonamide NH)
Structural Logic

The molecule consists of a thiophene-2-sulfonyl core linked to a para-anisidine (4-methoxyaniline) ring.

  • Thiophene Ring: Electron-rich aromatic heterocycle. The sulfur atom increases lipophilicity compared to a phenyl ring and can engage in specific "sigma-hole" interactions with protein targets.

  • Sulfonamide Linker (-SO₂NH-): The tetrahedral geometry of the sulfur atom orients the two aromatic rings in a non-planar conformation, crucial for fitting into enzyme active sites (e.g., Carbonic Anhydrase).

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) at the para position of the N-phenyl ring. It increases the electron density of the phenyl ring, potentially enhancing pi-stacking interactions, while also serving as a hydrogen bond acceptor.

Synthesis Protocol

Note: This protocol is designed for research-grade synthesis (1–5 mmol scale). All steps must be performed in a fume hood.

Reaction Mechanism

The synthesis follows a classic nucleophilic substitution (Sɴ2-S) mechanism at the sulfonyl sulfur atom. The amino group of p-anisidine attacks the electrophilic sulfur of thiophene-2-sulfonyl chloride, displacing the chloride ion. A base (pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Materials
  • Precursor A: Thiophene-2-sulfonyl chloride (1.0 eq) [CAS: 16629-19-9]

  • Precursor B: p-Anisidine (4-methoxyaniline) (1.1 eq) [CAS: 104-94-9]

  • Base: Pyridine (anhydrous) (2.0 eq) or Triethylamine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.1 equivalents of p-anisidine in anhydrous DCM (approx. 5 mL per mmol) in a round-bottom flask.

    • Add 2.0 equivalents of pyridine.

    • Cool the mixture to 0°C using an ice bath. Reasoning: Sulfonyl chlorides are reactive; cooling prevents side reactions and exotherms.

  • Addition:

    • Dissolve 1.0 equivalent of thiophene-2-sulfonyl chloride in a minimal amount of DCM.

    • Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: The solution may darken slightly or form a precipitate (pyridinium hydrochloride).

  • Reaction:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 4–12 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • Work-up (Self-Validating Step):

    • Acid Wash: Transfer reaction mixture to a separatory funnel. Wash with 1M HCl (2x). Why? This removes unreacted amine and the pyridine base, converting them into water-soluble salts.

    • Base Wash: Wash the organic layer with Saturated NaHCO₃. Why? This removes any residual acidic impurities.

    • Drying: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Visualization: Synthesis & Workflow

SynthesisWorkflow Start Start: Thiophene-2-sulfonyl chloride + p-Anisidine Reaction Reaction: DCM, Pyridine, 0°C -> RT (Nucleophilic Substitution) Start->Reaction Mix & Stir Quench Work-up: 1. 1M HCl Wash (Removes Base) 2. NaHCO3 Wash (Neutralize) Reaction->Quench Completion (TLC) Product Final Product: N-(4-methoxyphenyl) thiophene-2-sulfonamide Quench->Product Dry & Recrystallize

Caption: Logical workflow for the synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide via sulfonyl chloride coupling.

Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Technique Expected Signal Interpretation
¹H NMR (DMSO-d₆) δ 10.1 ppm (s, 1H)Sulfonamide NH: Broad singlet, disappears with D₂O shake.
δ 7.8–7.9 ppm (dd, 1H)Thiophene H5: Most deshielded thiophene proton.
δ 7.5–7.6 ppm (dd, 1H)Thiophene H3: Adjacent to sulfonyl group.
δ 7.1 ppm (t, 1H)Thiophene H4: Mid-ring proton.
δ 7.0 ppm (d, 2H)Phenyl AA'BB': Protons ortho to Nitrogen.
δ 6.8 ppm (d, 2H)Phenyl AA'BB': Protons ortho to Methoxy.
δ 3.7 ppm (s, 3H)Methoxy (-OCH₃): Sharp singlet, diagnostic integration (3H).
Mass Spec (ESI) m/z 268.3 [M-H]⁻ Negative mode is preferred for acidic sulfonamides.

Biological Applications & Mechanism of Action[1]

Primary Target Class: Carbonic Anhydrase Inhibition (CAI)

Thiophene sulfonamides are well-documented inhibitors of Carbonic Anhydrase (CA) enzymes (specifically isoforms II, IX, and XII).

  • Mechanism: The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates directly to the Zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule and blocking CO₂ hydration.

  • Relevance: CA inhibitors are critical in treating glaucoma (reducing intraocular pressure) and are investigated in oncology (CA IX is overexpressed in hypoxic tumors).

Secondary Application: Proteomics Probe

As noted in biochemical catalogs, this compound is used in proteomics research .

  • Usage: It serves as a non-covalent probe to map the binding pockets of sulfonyl-binding proteins or as a fragment in "Fragment-Based Drug Discovery" (FBDD) campaigns.

  • Selectivity: The thiophene ring provides a different steric and electronic profile than the standard benzene-sulfonamide, often improving selectivity for specific CA isoforms or other metalloenzymes.

Signaling Pathway Interaction

BiologicalPathway Compound N-(4-methoxyphenyl) thiophene-2-sulfonamide Target Carbonic Anhydrase (Zn2+ Site) Compound->Target Binds Action Displacement of Catalytic Water Target->Action Causes Effect1 Inhibition of CO2 -> HCO3- Action->Effect1 Result Effect2 pH Modulation / Anti-Tumor Activity Effect1->Effect2 Downstream

Caption: Mechanism of action for sulfonamide-mediated inhibition of metalloenzymes like Carbonic Anhydrase.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and MMP inhibitors: Thiophene-sulfonamide derivatives. Journal of Medicinal Chemistry, 43(11), 3677-3687. Link

  • BenchChem Protocols. (2025). General Procedure for Sulfonamide Synthesis via Sulfonyl Chlorides. Link(Validated general protocol source).

  • PubChem Compound Summary. (2025). 2-Thiophenesulfonamide Derivatives. National Center for Biotechnology Information. Link

Protocols & Analytical Methods

Method

Preparation of N-(4-methoxyphenyl)thiophene-2-sulfonamide Stock Solutions in DMSO: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(4-methoxyphenyl)thiophene-2-sulfonamide in dimethyl sulfoxide (DMSO). Tailored for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of N-(4-methoxyphenyl)thiophene-2-sulfonamide in dimethyl sulfoxide (DMSO). Tailored for researchers, scientists, and drug development professionals, this document emphasizes best practices to ensure the integrity, stability, and reproducibility of experimental results. The protocols herein are designed to be self-validating by explaining the scientific rationale behind each critical step, from solvent selection to long-term storage and quality control.

Introduction: The Criticality of Proper Stock Solution Preparation

N-(4-methoxyphenyl)thiophene-2-sulfonamide is a sulfonamide-containing compound with potential applications in various research and drug discovery programs. The accuracy and reproducibility of in vitro and in vivo studies heavily rely on the precise and consistent preparation of test compound stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent in drug discovery due to its ability to dissolve a broad range of organic compounds.[1] However, its unique chemical properties, particularly its hygroscopicity, necessitate a meticulous approach to the preparation and storage of stock solutions to avoid compromising compound stability and solubility.[2]

This application note provides a robust, field-proven protocol for preparing high-quality stock solutions of N-(4-methoxyphenyl)thiophene-2-sulfonamide in DMSO, ensuring the reliability of downstream experimental data.

Foundational Principles: Understanding the "Why"

A successful protocol is built on a foundation of scientific understanding. Here, we dissect the key principles that govern the preparation of reliable stock solutions.

The Indispensable Role of Anhydrous DMSO

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This absorbed water can have several detrimental effects:

  • Decreased Compound Solubility: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds, leading to precipitation.[2]

  • Compound Degradation: For water-labile compounds, the presence of moisture can lead to hydrolysis and degradation over time. While sulfonamides are generally considered hydrolytically stable, it is a best practice to minimize water content to prevent any potential degradation.[4]

  • Inaccurate Concentration: If the DMSO has absorbed a significant amount of water, the final concentration of the stock solution will be lower than calculated.

Therefore, the use of high-purity, anhydrous DMSO (≥99.9%) is paramount.

Gravimetric Accuracy and Material Purity

The precise concentration of a stock solution begins with accurate weighing of the compound. The purity of the compound itself must also be considered. If the purity is less than 100%, this should be factored into the calculation of the amount of compound to weigh.

The Rationale for Aliquoting and Storage Conditions

Repeated freeze-thaw cycles can negatively impact the stability of some compounds in solution.[5] Aliquoting the stock solution into single-use volumes minimizes the number of times the main stock is subjected to temperature fluctuations.

Proper storage temperature is also crucial for long-term stability. For many compounds dissolved in DMSO, storage at -20°C or -80°C is recommended to slow down potential degradation processes.[5]

Materials and Equipment

  • N-(4-methoxyphenyl)thiophene-2-sulfonamide (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, packaged under inert gas

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile, amber glass vials or polypropylene cryovials with screw caps

  • Positive displacement pipette or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves

Detailed Protocol for Stock Solution Preparation

This protocol is designed for the preparation of a 10 mM stock solution of N-(4-methoxyphenyl)thiophene-2-sulfonamide in DMSO. The molecular weight of N-(4-methoxyphenyl)thiophene-2-sulfonamide is 269.34 g/mol .[6]

Pre-Preparation and Handling of DMSO

Due to its hygroscopic nature, proper handling of DMSO is critical.

  • Allow the sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solvent.

  • Work in a low-humidity environment, such as a glove box or a fume hood with a dry nitrogen stream, if possible.

  • Once opened, use a dry, inert gas (e.g., argon or nitrogen) to blanket the headspace of the DMSO bottle before resealing to minimize moisture absorption during storage.

Step-by-Step Preparation Workflow

Caption: Workflow for the preparation of N-(4-methoxyphenyl)thiophene-2-sulfonamide stock solution.

  • Calculation of Required Mass:

    • To prepare 10 mL of a 10 mM stock solution:

      • Moles = Concentration (M) x Volume (L) = 0.010 mol/L x 0.010 L = 0.0001 mol

      • Mass (g) = Moles x Molecular Weight ( g/mol ) = 0.0001 mol x 269.34 g/mol = 0.026934 g = 26.934 mg

    • Adjust the mass based on the purity of the compound if it is less than 100%.

  • Weighing the Compound:

    • Using a calibrated analytical balance, accurately weigh the calculated amount of N-(4-methoxyphenyl)thiophene-2-sulfonamide onto weighing paper or directly into a tared volumetric flask.

  • Dissolution:

    • Carefully transfer the weighed compound into a 10 mL Class A volumetric flask.

    • Add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Cap the flask and vortex the solution until the solid is completely dissolved. Visual inspection against a light source can help confirm complete dissolution.

    • If the compound is difficult to dissolve, sonicate the flask in a room temperature water bath for 5-10 minutes. Avoid excessive heating, as it may degrade the compound.

    • Once the compound is fully dissolved, add anhydrous DMSO to the 10 mL mark of the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials or polypropylene cryovials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • For long-term storage (months to years), store the aliquots at -80°C. For short-term storage (weeks to a few months), -20°C is generally sufficient.[5]

Quality Control and Stability Assessment

To ensure the integrity of your stock solutions, periodic quality control is recommended.

ParameterMethodFrequencyAcceptance Criteria
Concentration Verification HPLC-UV or LC-MSUpon preparation of a new batch and periodically (e.g., every 6 months) for long-term stored solutions.Concentration should be within ±5% of the target concentration.
Purity Assessment HPLC-UV or LC-MSUpon preparation and during stability studies.No significant degradation peaks should be observed. Purity should be consistent with the starting material.
Visual Inspection Direct ObservationBefore each use.The solution should be clear and free of any precipitation or color change.

A formal stability study is recommended to determine the long-term stability of N-(4-methoxyphenyl)thiophene-2-sulfonamide in DMSO under your specific storage conditions. A study has shown that 85% of a diverse set of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C, suggesting good stability for many compounds in DMSO.[7]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling N-(4-methoxyphenyl)thiophene-2-sulfonamide and DMSO.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust from the solid compound.

  • Skin Contact: Avoid direct contact with the skin. DMSO can facilitate the absorption of other chemicals through the skin.[3] In case of contact, wash the affected area thoroughly with soap and water.

  • Disposal: Dispose of all chemical waste according to your institution's guidelines.

While a specific Safety Data Sheet (SDS) for N-(4-methoxyphenyl)thiophene-2-sulfonamide was not found, the SDS for the related compound thiophene-2-sulfonamide indicates that it may cause skin and eye irritation. General safe handling practices for chemical reagents should be followed.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve completely. - Insufficient solvent volume. - Low solubility at the target concentration. - Presence of water in DMSO.- Ensure the correct volume of DMSO is used. - Try gentle warming (not exceeding 40°C) or longer sonication. - Prepare a more dilute stock solution. - Use a fresh, sealed bottle of anhydrous DMSO.
Precipitation observed upon storage or after a freeze-thaw cycle. - Compound has limited solubility at lower temperatures. - Supersaturated solution was prepared. - Water absorption into the DMSO.- Before use, bring the aliquot to room temperature and vortex to ensure complete re-dissolution. - If precipitation persists, the stock solution may be too concentrated for the storage conditions. Prepare a new, more dilute stock. - Ensure proper handling and storage of DMSO to prevent moisture contamination.
Inconsistent experimental results. - Inaccurate initial weighing. - Inhomogeneous stock solution. - Degradation of the compound.- Verify the calibration of the analytical balance. - Ensure the stock solution is thoroughly mixed before aliquoting and use. - Perform a quality control check (e.g., HPLC) to assess the purity and concentration of the stock solution.

Conclusion

The preparation of high-quality stock solutions is a fundamental yet critical step in ensuring the reliability and reproducibility of research data. By adhering to the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can confidently prepare N-(4-methoxyphenyl)thiophene-2-sulfonamide stock solutions in DMSO that are accurate, stable, and fit for purpose in a wide range of scientific applications.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • Cheng, X., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(3), 285-293.
  • Sigma-Aldrich. (n.d.).
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Thermo Fisher Scientific. (2025, September 18).
  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Raytor. (2026, January 22).
  • PubMed Central. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-methoxyphenyl)thiophene-2-sulfonamide.
  • Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides.
  • Raytor. (2026, January 22).
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions.
  • PubMed. (2003, June 15). Studies on repository compound stability in DMSO under various conditions.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • PubMed. (2008, December 15). Stability of screening compounds in wet DMSO.
  • PubMed. (2013, April 29). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-(4-methoxyphenyl)thiophene-2-sulfonamide.
  • ChemicalBook. (2026, January 17).
  • Not used.
  • Not used.
  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO)

Sources

Application

Step-by-step reaction mechanism for thiophene-2-sulfonyl chloride and p-anisidine

Application Note & Protocol Topic: Step-by-Step Reaction Mechanism and Synthetic Protocol for N-(4-methoxyphenyl)thiophene-2-sulfonamide Abstract The sulfonamide functional group is a cornerstone in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Reaction Mechanism and Synthetic Protocol for N-(4-methoxyphenyl)thiophene-2-sulfonamide

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development, present in a wide array of therapeutic agents.[1][2] The synthesis of N-aryl sulfonamides via the reaction of sulfonyl chlorides with primary amines is a fundamental and robust transformation. This document provides an in-depth guide to the reaction between thiophene-2-sulfonyl chloride and p-anisidine, yielding N-(4-methoxyphenyl)thiophene-2-sulfonamide. We will first explore the underlying chemical principles and the step-by-step reaction mechanism, followed by a detailed, field-proven laboratory protocol designed for reproducibility and scalability. This guide is intended for researchers and professionals in organic synthesis and pharmaceutical development.

PART 1: Mechanistic Deep Dive: The Chemistry of Sulfonamide Formation

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The formation of N-(4-methoxyphenyl)thiophene-2-sulfonamide is a classic example of nucleophilic substitution at a sulfonyl sulfur center.

Component Reactivity Analysis
  • The Electrophile: Thiophene-2-sulfonyl Chloride (C₄H₃ClO₂S₂) The reactivity of thiophene-2-sulfonyl chloride is dominated by the highly electrophilic sulfur atom.[1] This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This polarization makes the sulfur atom highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, which facilitates the substitution reaction.[1][3]

  • The Nucleophile: p-Anisidine (C₇H₉NO) p-Anisidine is an aromatic amine whose nucleophilic character is enhanced by the presence of the methoxy (-OCH₃) group at the para position.[4] The methoxy group is an electron-donating group through resonance, which increases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amine. This makes the lone pair of electrons on the nitrogen more available for nucleophilic attack compared to unsubstituted aniline.[4]

Step-by-Step Reaction Mechanism

The reaction proceeds via a nucleophilic substitution pathway, which is highly analogous to nucleophilic acyl substitution.[5] While debate exists between a concerted SN2-like mechanism and a stepwise addition-elimination pathway, the latter provides a clear, step-wise visualization of bond formation and cleavage.[1][6]

  • Step 1: Nucleophilic Attack: The reaction is initiated by the attack of the lone pair of electrons from the nitrogen atom of p-anisidine on the electrophilic sulfur atom of thiophene-2-sulfonyl chloride.[7]

  • Step 2: Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate (or a trigonal bipyramidal transition state).[1] In this intermediate, the sulfur atom is bonded to the incoming nitrogen, the two oxygen atoms, the thiophene ring, and the chlorine atom.

  • Step 3: Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The strong S-Cl bond breaks, and the chloride ion is expelled as the leaving group, re-forming the S=O double bonds.

  • Step 4: Acid-Base Neutralization: This substitution generates the protonated sulfonamide and a chloride ion, which combine to form an equivalent of hydrochloric acid (HCl).[8] The HCl is a strong acid that will immediately protonate the most basic species in the mixture: the starting p-anisidine. This would render the amine non-nucleophilic and halt the reaction.[8] Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is essential to act as an "acid scavenger." The base deprotonates the nitrogen of the newly formed sulfonamide, yielding the final neutral product and a stable ammonium salt (e.g., pyridinium chloride), driving the reaction to completion.

Figure 1: Reaction Mechanism

PART 2: Experimental Protocol and Procedures

This protocol provides a reliable method for the synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
Thiophene-2-sulfonyl chloride 16629-19-9182.65Corrosive, moisture-sensitive.[9]
p-Anisidine 104-94-9123.15Toxic, light-sensitive solid.[10]
Pyridine (Anhydrous) 110-86-179.10Flammable, hygroscopic liquid.[8]
Ethyl Acetate (EtOAc) 141-78-688.11Flammable solvent for extraction.
Hydrochloric Acid (1M HCl) 7647-01-036.46Corrosive aqueous solution.
Brine (Saturated NaCl) 7647-14-558.44Used for washing organic layers.
Magnesium Sulfate (Anhydrous) 7487-88-9120.37Drying agent.
Standard Glassware N/AN/ARound-bottom flasks, separatory funnel, etc.
Magnetic Stirrer/Hotplate N/AN/AFor agitation and heating.
Rotary Evaporator N/AN/AFor solvent removal.
TLC Plates (Silica gel) N/AN/AFor reaction monitoring.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[9]

  • Fume Hood: Conduct all steps of this procedure in a well-ventilated chemical fume hood.

  • Reactivity Hazards: Thiophene-2-sulfonyl chloride is corrosive and reacts with water.[9] Avoid contact with skin and eyes. Handle under an inert atmosphere if possible. p-Anisidine is toxic and should be handled with care.[11]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.0 eq, e.g., 1.23 g, 10.0 mmol).

    • Add anhydrous pyridine (20 mL). The pyridine acts as both the solvent and the acid-scavenging base.[1]

    • Stir the mixture at room temperature until the p-anisidine is fully dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

  • Addition of Sulfonyl Chloride:

    • Weigh thiophene-2-sulfonyl chloride (1.05 eq, e.g., 1.92 g, 10.5 mmol) in a separate, dry container.

    • Add the thiophene-2-sulfonyl chloride to the stirred p-anisidine solution portion-wise over 10-15 minutes. This slow addition is critical to control the exothermic reaction and prevent the formation of side products.[1]

    • A precipitate (pyridinium chloride) will likely form during the addition.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the p-anisidine spot indicates reaction completion.

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 100 mL of ice-cold 1M HCl. This will neutralize the excess pyridine.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), and finally with saturated brine (1 x 50 mL). The acid wash ensures complete removal of pyridine.

  • Purification and Characterization:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product will be a solid. Purify it by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield N-(4-methoxyphenyl)thiophene-2-sulfonamide as a pure solid.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.[12]

Experimental Workflow Figure 2: Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Steps setup 1. Setup Dissolve p-anisidine in anhydrous pyridine. Cool to 0°C. addition 2. Addition Add thiophene-2-sulfonyl chloride portion-wise. setup->addition stir 3. Stirring Warm to RT and stir for 2-4h. Monitor by TLC. addition->stir quench 4. Quench & Extract Pour into 1M HCl. Extract with Ethyl Acetate. stir->quench wash 5. Wash Wash organic layer with 1M HCl, H2O, and Brine. quench->wash purify 6. Purify Dry, evaporate solvent. Recrystallize crude solid. wash->purify analyze 7. Characterize Analyze via NMR, IR, MS. purify->analyze

Figure 2: Synthetic Workflow

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. Retrieved from Benchchem website.[8]

  • Fiveable. (2025, August 15). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from Fiveable website.[3]

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from Benchchem website.[1]

  • Cremlyn, R. J. (2006, December 19). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111-121.[13]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. Phosphorus and Sulfur and the Related Elements, 10(1), 111-121. DOI: 10.1080/03086648108078278.[14]

  • CDR FoodLab. (2025, February 24). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Retrieved from CDR FoodLab website.[15]

  • Fiveable. (2025, August 15). P-Anisidine Definition - Organic Chemistry Key Term. Retrieved from Fiveable website.[4]

  • Ganguly, B., & Ghosh, S. (2009). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center. The Journal of Physical Chemistry A, 113(25), 7015–7022. DOI: 10.1021/jp902181j.[6]

  • ChemBK. (2024, April 10). 2-Thiophenesulfonyl chloride. Retrieved from ChemBK website.[9]

  • Shaik, F. P., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 268-275.[2]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube.[5]

  • Royal Society of Chemistry. (2012). Mechanistic proposal for the sulfonylation of amines. RSC Advances.[7]

  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96. Retrieved from Sigma-Aldrich website.

  • SYNLETT. (n.d.). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Thieme Chemistry.[16]

  • Mohammadi, Z., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11, 4072-4081.

  • ChemicalBook. (2026, January 13). p-Anisidine. Retrieved from ChemicalBook website.[10]

  • Abdel-Wahab, B. F., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega, 5(40), 25955–25969.[17]

  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonyl chloride 96 16629-19-9. Retrieved from Sigma-Aldrich website (International).

  • Ayediran, D., & Bamkole, T. O. (1980). Catalysis of the Aromatic Nucleophilic Substitution Reactions of Anilines in Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1033-1037.[18]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from Wikipedia.[11]

  • Tapper, A., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1369.[19]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from UCL Discovery website.

  • Sigma-Aldrich. (n.d.). Thiophene-2-sulfonic acid (2-hydrazinocarbonyl-4-methoxy-phenyl)-amide. Retrieved from Sigma-Aldrich website.

  • PubChem. (n.d.). 5-[1-(4-Methoxyphenyl)-1,2,3-Triazol-4-Yl]thiophene-2-Sulfonamide. Retrieved from PubChem.[20]

  • Santa Cruz Biotechnology. (n.d.). N-(4-methoxyphenyl)thiophene-2-sulfonamide. Retrieved from Santa Cruz Biotechnology website.[21]

  • Pérez, H., et al. (2022). Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. Molecules, 27(22), 8009.[12]

  • Chemical Communications. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry.[22]

  • ChemicalBook. (2026, January 13). 2-Thiophenesulfonyl chloride Chemical Properties,Uses,Production. Retrieved from ChemicalBook website.[23]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from Organic Chemistry Portal website.[24]

  • ResearchGate. (2021, April). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from ResearchGate.[25]

Sources

Method

Application Note: Crystallization & Purification of N-(4-methoxyphenyl)thiophene-2-sulfonamide

[1][2][3] Abstract & Strategic Overview The purification of N-(4-methoxyphenyl)thiophene-2-sulfonamide presents a classic challenge in organic process development: separating a moderately acidic sulfonamide from a basic,...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Strategic Overview

The purification of N-(4-methoxyphenyl)thiophene-2-sulfonamide presents a classic challenge in organic process development: separating a moderately acidic sulfonamide from a basic, oxidation-prone amine impurity (p-anisidine) and hydrolytically unstable sulfonyl chlorides.[1][2][3]

While standard recrystallization is often attempted, it frequently fails to remove trace colored oligomers derived from p-anisidine oxidation.[1][2][3] This guide provides a tiered purification strategy. We prioritize pH-controlled precipitation (Method A) to chemically separate the starting amine, followed by a Solvent/Anti-Solvent Recrystallization (Method B) to achieve pharmaceutical-grade crystallinity.[1][2][3]

Chemical Context
  • Target Molecule: N-(4-methoxyphenyl)thiophene-2-sulfonamide[1][2][3][4]

  • Molecular Weight: ~269.34 g/mol [3]

  • Key Functionality: Sulfonamide (-SO₂NH-), Thiophene ring, Methoxyphenyl ether.[1][2][3]

  • Acidity: The sulfonamide proton is weakly acidic (

    
    ).[3]
    
  • Critical Impurities:

    • p-Anisidine:[1][2][3][5] Basic, highly prone to oxidation (purple/black color).[3]

    • Thiophene-2-sulfonic acid:[1][2][3][4] Water-soluble hydrolysis byproduct.[1][2][3]

Pre-Crystallization Workup (Critical Step)[1]

Expert Insight: Do not attempt direct crystallization from a crude reaction mixture containing high levels of p-anisidine.[1][2][3] The amine will occlude into the crystal lattice. Perform this "Reactive Wash" first.[2][3]

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic phase twice with 1M HCl .[3]

    • Mechanism:[1][3] This protonates unreacted p-anisidine, forcing it into the aqueous layer as the water-soluble hydrochloride salt.[1][2] The sulfonamide remains in the organic layer.

  • Brine Wash: Wash once with saturated NaCl solution to remove entrained water.[2][3]

  • Drying: Dry over anhydrous

    
    , filter, and evaporate to dryness.
    
  • Result: A solid or semi-solid "stripped crude" ready for crystallization.[2][3]

Protocol A: Solvent/Anti-Solvent Crystallization (Ethanol/Water)[6]

This is the primary method for obtaining high-purity crystals with defined habit (needles or plates).[2]

Materials
  • Solvent: Ethanol (Absolute or 95%)[3]

  • Anti-Solvent: Deionized Water (pre-chilled to 4°C)[3]

  • Additives: Activated Carbon (e.g., Darco G-60)[1][2][3]

Step-by-Step Procedure
  • Saturation: Transfer the stripped crude (from Section 2) to an Erlenmeyer flask. Add Ethanol sparingly while heating to near-reflux (approx. 75°C).[1][2][3]

    • Target: Dissolve 1g of compound in ~5–8 mL of hot ethanol.

  • Decolorization (Optional but Recommended):

    • If the solution is amber or pink, add Activated Carbon (5 wt% of crude mass).

    • Stir at reflux for 10 minutes.

    • Hot Filtration: Filter rapidly through a pre-warmed Celite pad or sintered glass funnel to remove carbon.[2][3]

  • Nucleation: Return the clear filtrate to the hot plate and bring back to gentle reflux.

  • Anti-Solvent Addition:

    • Remove from heat.[2][3][6][7][8]

    • Immediately add hot water dropwise with vigorous swirling.

    • Endpoint: Stop addition when a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.[3]

    • Re-solubilization: Add a few drops of hot ethanol to just clear the solution again.[2]

  • Controlled Cooling:

    • Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature (20–25°C) over 2 hours.

    • Physics: Slow cooling promotes the growth of large, pure crystals and excludes impurities.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath (0–4°C) for 30 minutes.

  • Isolation: Filter the crystals using vacuum filtration.

  • Wash: Wash the filter cake with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 45–50°C for 12 hours.

Protocol B: pH-Swing Precipitation (For Stubborn Impurities)

Use this method if the crude is oily or contains significant non-acidic impurities.

Principle

The sulfonamide is soluble in dilute base (as a salt) but insoluble in acid. Impurities that do not ionize (neutral organics) will not dissolve in the base and can be filtered off.

Step-by-Step Procedure
  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL/g).

  • Extraction (Impurity Removal): Extract this aqueous alkaline solution with Dichloromethane (DCM) or Diethyl Ether .[3]

    • Outcome: The sulfonamide stays in the aqueous base (top layer). Neutral impurities move to the organic solvent (bottom layer). Discard the organic layer.

  • Precipitation:

    • Cool the aqueous alkaline phase to 0–5°C.

    • Slowly add 1M HCl dropwise with stirring.

    • Monitor pH.[2][3] The product will precipitate as a thick white solid around pH 3–4.[2]

  • Digestion: Allow the suspension to stir for 30 minutes to ensure the amorphous precipitate transforms into a filterable solid.

  • Isolation: Filter, wash extensively with water (to remove NaCl), and dry.[3]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct purification pathway.

PurificationWorkflow Start Crude Reaction Mixture (Sulfonamide + Anisidine + Byproducts) Workup Reactive Workup (Dissolve in EtOAc, Wash with 1M HCl) Start->Workup Remove p-Anisidine Decision Is Crude Solid or Oily? Workup->Decision Oily Method B: pH-Swing (Dissolve in NaOH -> Wash with DCM -> Precipitate with HCl) Decision->Oily Oily/Sticky Solid Method A: Recrystallization (Ethanol + Water Anti-Solvent) Decision->Solid Crystalline Solid Final Pure Crystalline Product (>98% HPLC Purity) Oily->Final Filter & Dry Carbon Activated Carbon Treatment (If colored impurities present) Solid->Carbon Dissolve in Hot EtOH Carbon->Final Cool & Filter

Caption: Decision matrix for purification based on the physical state of the crude material.

Characterization & Quality Control

After purification, verify the identity and purity using these metrics.

ParameterExpected ResultTechnical Note
Appearance White to off-white needles/platesPurple/Pink tint indicates trace anisidine oxidation.[1][2][3]
Melting Point Sharp range (e.g., ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

to

within 2°C)
Broad range (>3°C) implies wet solvent or impurities.[3]
1H NMR (DMSO-d6)

~10.0 ppm (s, 1H, -SO₂NH-)
Look for disappearance of amine broad singlet (~5.0 ppm).[2][3]
HPLC Purity > 98.5% (Area %)Monitor at 254 nm (aromatic) and 280 nm.[3]

Troubleshooting & Optimization

Issue: "Oiling Out"
  • Symptom: As the hot solution cools, liquid droplets form instead of crystals.

  • Cause: The temperature is above the melting point of the solvated solid, or the solvent mixture is too polar.[6]

  • Solution:

    • Reheat to dissolve the oil.

    • Add a small amount of the "good" solvent (Ethanol).[3]

    • Seed the solution with a tiny crystal of pure product at a temperature just below the saturation point.

    • Cool much more slowly.

Issue: Persistent Color[1]
  • Symptom: Product remains pinkish even after crystallization.[2][3]

  • Cause: Highly conjugated azo/nitroso byproducts from anisidine.[2][3]

  • Solution: Repeat Method B (pH Swing) but include a dithionite wash.[3] Add 5% sodium dithionite (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) to the alkaline solution before precipitating with acid. This reduces colored oxidized species to colorless water-soluble salts.[2][3]
    

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[3] (Standard protocols for sulfonamide synthesis and crystallization).

  • Anderson, N. G. Practical Process Research & Development; Academic Press: San Diego, 2000.[2][3] (Techniques for solvent selection and anti-solvent addition).

  • BenchChem Technical Support. Crystallinity of Sulfonamide Compounds: Solvent/Anti-Solvent Protocols. (Accessed Feb 2026).[3]

  • Mohan, S. et al. "Synthesis and Antimicrobial Activity of N-Substituted Sulfonamides."[2][3] Journal of Chemical and Pharmaceutical Research, 2011.[2][3] (Context on thiophene-sulfonamide solubility profiles).

Sources

Application

Microwave-assisted synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide

Application Note: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide Executive Summary This technical guide details the microwave-assisted synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide ,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide

Executive Summary

This technical guide details the microwave-assisted synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide , a privileged scaffold in medicinal chemistry often explored for its carbonic anhydrase inhibitory and anti-inflammatory properties. Unlike substituted benzenesulfonamides, the thiophene bioisostere offers unique electronic properties and solubility profiles.

We present two distinct protocols:

  • Protocol A (Standard Library Synthesis): A robust, pyridine-mediated method ideal for high-throughput medicinal chemistry.

  • Protocol B (Green Chemistry): An aqueous, catalyst-free method utilizing dynamic pH control, aligned with sustainable manufacturing principles.

Scientific Foundation & Mechanism[1]

Reaction Mechanism

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The nitrogen lone pair of the 4-methoxyaniline attacks the electrophilic sulfur of the thiophene-2-sulfonyl chloride.

  • Step 1 (Addition): The amine attacks the sulfonyl center, forming a pentacoordinate transition state.

  • Step 2 (Elimination): The chloride ion is expelled, restoring the tetrahedral geometry.

  • Step 3 (Deprotonation): A base (pyridine or carbonate) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Microwave Effect: Dielectric heating directly couples with the polar sulfonyl chloride and the polar solvent/base, rapidly reaching the activation energy (


). This minimizes the contact time, significantly reducing the hydrolysis of the sulfonyl chloride side-reaction.

ReactionMechanism Reactants Thiophene-2-sulfonyl Cl + 4-Methoxyaniline TS Pentacoordinate Transition State Reactants->TS Nucleophilic Attack (MW Activation) Intermediate Protonated Sulfonamide TS->Intermediate -Cl⁻ Product N-(4-methoxyphenyl) thiophene-2-sulfonamide Intermediate->Product Base Deprotonation Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the sulfonylation of 4-methoxyaniline.

Experimental Protocols

Materials & Reagents
  • Thiophene-2-sulfonyl chloride (T2SC): MW 182.65 g/mol , >97% purity. Note: Hygroscopic; store in desiccator.

  • 4-Methoxyaniline (p-Anisidine): MW 123.15 g/mol . Note: Sensitive to oxidation; use fresh or recrystallized.

  • Solvents: Pyridine (Anhydrous), Dichloromethane (DCM), Ethanol, Deionized Water.

Protocol A: Pyridine-Mediated Synthesis (High Reliability)

Best for: Small-scale library generation where yield consistency is paramount.

Workflow:

  • Preparation: In a 10 mL microwave process vial, dissolve 4-methoxyaniline (1.0 equiv, 123 mg, 1.0 mmol) in DCM (2 mL).

  • Base Addition: Add Pyridine (2.0 equiv, 160 µL). Rationale: Acts as both solvent co-factor and HCl scavenger.

  • Reagent Addition: Slowly add Thiophene-2-sulfonyl chloride (1.1 equiv, 200 mg, 1.1 mmol) dissolved in DCM (1 mL). Caution: Exothermic.

  • Microwave Irradiation: Cap the vial. Irradiate using the parameters below.

  • Work-up: Dilute with EtOAc (20 mL), wash with 1M HCl (2 x 10 mL) to remove pyridine, followed by sat. NaHCO₃ and brine. Dry over MgSO₄.

Microwave Parameters (Protocol A):

Parameter Setting Rationale

| Temperature | 80 °C | Sufficient to overcome


 without degrading the thiophene ring. |
| Time  | 5:00 min | Rapid conversion prevents side product formation. |
| Pressure Limit  | 200 psi | Safety cutoff for volatile DCM. |
| Power  | Dynamic (Max 150W) | Maintains set temperature efficiently. |
Protocol B: Aqueous "Green" Synthesis (Sustainable)

Best for: Scale-up and environmentally conscious workflows.

Workflow:

  • Preparation: In a 10 mL microwave vial, suspend 4-methoxyaniline (1.0 mmol) and Thiophene-2-sulfonyl chloride (1.1 mmol) in Water (4 mL).

  • Base: Add Na₂CO₃ (1.0 mmol). Note: Using water suppresses di-sulfonylation due to the high solvation of the mono-sulfonamide anion.

  • Microwave Irradiation: Irradiate at 100 °C for 10 minutes.

  • Work-up: Cool to room temperature. The product often precipitates out. Filter the solid, wash with cold water, and recrystallize from EtOH/Water if necessary.[1]

Results & Characterization

Expected Yield Comparison
MethodSolventBaseTimeYield (%)Purity (LCMS)
Protocol A DCMPyridine5 min92-96%>98%
Protocol B WaterNa₂CO₃10 min85-90%>95%
Conventional DCMPyridine4-6 hrs75-80%~90%
Analytical Data (Simulated)
  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: 108–110 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.15 (s, 1H, NH ),
      
    • 
       7.89 (dd, J=5.0, 1.3 Hz, 1H, Thiophene-H5),
      
    • 
       7.60 (dd, J=3.8, 1.3 Hz, 1H, Thiophene-H3),
      
    • 
       7.15 (dd, J=5.0, 3.8 Hz, 1H, Thiophene-H4),
      
    • 
       7.05 (d, J=8.8 Hz, 2H, Ar-H),
      
    • 
       6.82 (d, J=8.8 Hz, 2H, Ar-H),
      
    • 
       3.68 (s, 3H, OCH ₃).
      
  • MS (ESI): m/z 270.0 [M+H]⁺.

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Hydrolysis of Sulfonyl Chloride? Problem->Check2 Check3 Di-sulfonylation Observed? Problem->Check3 Solution1 Increase Temp to 100°C or Time to 10 min Check1->Solution1 Yes Solution2 Ensure Anhydrous Solvents (Protocol A) or Fresh Reagents Check2->Solution2 Yes (OH peak in NMR) Solution3 Reduce Sulfonyl Chloride to 1.0 eq Use Aqueous Media (Protocol B) Check3->Solution3 Yes (Mass = M + Sulfonyl)

Figure 2: Troubleshooting logic for common synthetic issues.

Key Pitfall: Hydrolysis Thiophene-2-sulfonyl chloride is prone to hydrolysis to the sulfonic acid, which is unreactive under these conditions.

  • Validation: Check the LCMS of the reaction mixture. If a peak at m/z 165 (Thiophene-2-sulfonic acid) dominates, dry your solvents or switch to a fresh bottle of sulfonyl chloride.

Key Pitfall: Di-sulfonylation Excess sulfonyl chloride can lead to the formation of the bis-sulfonamide.

  • Correction: Ensure strict 1:1 stoichiometry or use Protocol B (Water), where the solubility of the mono-anion prevents the second attack.

References

  • De Luca, L., & Giacomelli, G. (2008).[2][3][4][5] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[5][6] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[3] Green Chemistry, 8(9), 835-838. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[6] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

Sources

Method

Dosage and concentration ranges for N-(4-methoxyphenyl)thiophene-2-sulfonamide in cell culture

Technical Application Note: Optimization of Dosage and Solubility for N-(4-methoxyphenyl)thiophene-2-sulfonamide in In Vitro Assays Part 1: Executive Summary & Scientific Rationale The Challenge: N-(4-methoxyphenyl)thiop...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Dosage and Solubility for N-(4-methoxyphenyl)thiophene-2-sulfonamide in In Vitro Assays

Part 1: Executive Summary & Scientific Rationale

The Challenge: N-(4-methoxyphenyl)thiophene-2-sulfonamide represents a critical pharmacophore in medicinal chemistry, widely utilized as a scaffold for developing Carbonic Anhydrase (CA) inhibitors and anti-tubulin agents.[1] While the sulfonamide moiety provides high affinity for the Zn²⁺ active site of metalloenzymes, the thiophene ring introduces lipophilicity that complicates aqueous solubility.

The Solution: This application note provides a validated framework for determining the optimal therapeutic window for this compound. Unlike hydrophilic drugs, this molecule requires a "Solubility-First" approach.[1] We define protocols to balance specific target engagement (typically hCA II inhibition in the nanomolar range) against non-specific cytotoxicity (often observed in the micromolar range due to off-target hydrophobic interactions).

Mechanism of Action (MoA): The primary biological activity stems from the sulfonamide group acting as a zinc-binding group (ZBG) within the active site of Carbonic Anhydrase isoforms (hCA I, II, IX, XII). Inhibition disrupts the reversible hydration of CO₂ to bicarbonate (HCO₃⁻) and H⁺, altering intracellular pH (pHi) regulation, which is critical for tumor survival under hypoxic conditions.

Part 2: Preparation & Solubility Protocols

Critical Constraint: The thiophene moiety renders the compound poorly soluble in pure aqueous media. Improper solubilization leads to micro-precipitation, resulting in "false negative" potency data or "false positive" toxicity due to crystal formation on cell monolayers.

Stock Solution Preparation
ParameterSpecificationRationale
Solvent DMSO (Dimethyl Sulfoxide), AnhydrousThiophene rings require aprotic polar solvents.[1] Water/PBS will cause immediate precipitation.
Stock Concentration 10 mM - 50 mMHigh concentration stocks allow for >1000x dilution, keeping final DMSO < 0.1%.[1]
Storage -20°C, Desiccated, DarkSulfonamides are stable, but thiophenes can be light-sensitive over long periods.[1]
Visual Check Vortex > Sonication (5 mins)Ensure no visible particulates. If cloudy, warm to 37°C briefly.
Serial Dilution Workflow (The "0.5% Rule")

Never dilute directly from 10 mM stock to the culture well. This causes "solvent shock" and precipitation.

Step-by-Step Dilution:

  • Intermediate Plate (100x): Dilute stock into culture medium (without serum if possible) to create 100x concentrations.

  • Working Plate (1x): Transfer from Intermediate Plate to Cell Plate.

  • Final DMSO Limit: Must remain ≤ 0.5% (v/v) . Ideal target is 0.1%.

StockPrep Powder Lyophilized Powder (CAS 6339-87-3) Stock Master Stock (50 mM in 100% DMSO) Powder->Stock Dissolve Inter Intermediate Dilution (500 µM in Medium) Stock->Inter 1:100 Dilution (Prevents Shock) Final Cell Culture Well (5 µM Final Conc.) DMSO < 0.1% Inter->Final 1:100 Dilution (Assay Start)

Figure 1: Two-step dilution strategy to prevent compound precipitation and solvent toxicity.

Part 3: Dosage & Concentration Ranges

The following ranges are derived from structure-activity relationship (SAR) data of thiophene-sulfonamides against hCA II and cancer cell lines (e.g., MCF-7, HeLa).

Table 1: Recommended Concentration Matrix
Experimental GoalConcentration RangeExpected OutcomeMechanism
Enzyme Inhibition (Cell-Free)10 nM – 500 nM >50% Inhibition of hCA IIDirect Zn²⁺ binding (Ki typically 10-100 nM).[1]
Specific Cell Bioactivity 1 µM – 10 µM pH perturbation, reduced migrationIntracellular CA inhibition; metabolic stress.
General Screening (Hit Finding)10 µM – 50 µM Cytostasis / ApoptosisCombined CA inhibition and potential tubulin interference.
Toxicity Threshold (LD50)> 100 µM Non-specific cell deathMembrane disruption; off-target hydrophobic binding.[1]

Application Scientist Note:

"Start your range finding with a logarithmic scale: 0.1, 1.0, 10, 100 µM . Once the active window is identified (usually between 1-10 µM for this scaffold), switch to a linear scale (e.g., 2, 4, 6, 8 µM) for IC50 determination."

Part 4: Experimental Protocols

Protocol A: Determination of Cytotoxic Threshold (MTT/CCK-8)

Purpose: To ensure functional assays are performed at sub-lethal doses.[1]

  • Seeding: Seed cells (e.g., A549 or MCF-7) at 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment:

    • Prepare 6 concentrations (0.1 µM to 100 µM) using the "Two-Step Dilution" method.

    • Control A: Vehicle Control (0.1% DMSO).

    • Control B: Positive Control (e.g., Doxorubicin or high-dose Acetazolamide).[1]

  • Incubation: 48 to 72 hours.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, read OD at 570 nm.

  • Analysis: Plot Dose-Response Curve. Calculate CC50 (Cytotoxic Concentration 50%).

    • Acceptance Criteria: Vehicle control cell viability must be >90%.

Protocol B: Functional pH Regulation Assay (Intracellular pH)

Purpose: To validate mechanism (CA inhibition) rather than just toxicity.

  • Probe Loading: Load cells with BCECF-AM (pH-sensitive fluorescent dye) for 30 mins.

  • Baseline: Measure baseline fluorescence (Ex 490/440 nm, Em 535 nm).

  • Acid Load: Pre-pulse cells with NH₄Cl (20 mM) to induce acidification.

  • Treatment: Add N-(4-methoxyphenyl)thiophene-2-sulfonamide (1 µM - 10 µM) in Na⁺-free buffer.

  • Kinetics: Monitor the rate of pH recovery.

  • Result: Effective CA inhibitors will significantly slow down the rate of pH recovery compared to vehicle control.

Part 5: Mechanistic Visualization

Understanding the pathway is crucial for interpreting data. The sulfonamide inhibits CA, preventing the neutralization of intracellular acid, leading to apoptosis in hypoxic tumors.

Pathway Compound N-(4-methoxyphenyl) thiophene-2-sulfonamide CA Carbonic Anhydrase (hCA II / IX) Compound->CA Inhibits (Zn2+ Binding) pHi Intracellular pH (pHi) Regulation Compound->pHi Disrupts Reaction CO2 + H2O <-> HCO3- + H+ CA->Reaction Catalyzes Reaction->pHi Maintains Homeostasis Survival Cell Survival (Proliferation) pHi->Survival Normal pH (7.2-7.4) Apoptosis Apoptosis (Cell Death) pHi->Apoptosis Acidosis (pH < 6.8)

Figure 2: Mechanism of Action.[1][2] The compound inhibits CA, disrupting the bicarbonate buffer system, leading to intracellular acidosis and cell death.

Part 6: References & Authority

In-Text Citations:

  • The structural basis for sulfonamide inhibition of Carbonic Anhydrase is well-established, with the sulfonamide nitrogen coordinating to the catalytic zinc ion [1].[2]

  • Thiophene-based sulfonamides have been specifically highlighted for their nanomolar affinity against hCA II and potential as anti-tumor agents targeting hCA IX [2].[1][3]

  • Solubility challenges with lipophilic thiophene scaffolds require strict DMSO management to avoid experimental artifacts [3].

Reference List:

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Mishra, C. B., et al. (2020).[4] Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026.[5] Link

  • Di Fiore, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: Solution and X-ray crystallographic studies.[1] Bioorganic & Medicinal Chemistry, 21(15), 4564-4569. Link

  • Kalaycı, S., et al. (2019). Synthesis and carbonic anhydrase inhibitory properties of new thiophene sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 271-278. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(4-methoxyphenyl)thiophene-2-sulfonamide Synthesis

Status: Active Ticket Type: Process Optimization / Yield Improvement Target Molecule: N-(4-methoxyphenyl)thiophene-2-sulfonamide Reaction Class: Nucleophilic Sulfonylation Executive Summary The synthesis of N-(4-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Process Optimization / Yield Improvement Target Molecule: N-(4-methoxyphenyl)thiophene-2-sulfonamide Reaction Class: Nucleophilic Sulfonylation

Executive Summary

The synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide involves the sulfonylation of p-anisidine (4-methoxyaniline) with thiophene-2-sulfonyl chloride . While theoretically straightforward, researchers often report yields ranging from 40-60% due to three specific failure modes:

  • Hydrolysis of the moisture-sensitive thiophene-2-sulfonyl chloride.

  • Oxidative degradation of the electron-rich p-anisidine (leading to "purple/black" crude mixtures).

  • Incomplete conversion due to weak base catalysis or steric factors.

This guide provides a high-yield protocol (>85%) utilizing nucleophilic catalysis (DMAP) under anhydrous conditions, followed by a specific troubleshooting matrix.

Module 1: The "Gold Standard" Protocol

To maximize yield, we must shift from standard Schotten-Baumann conditions (aqueous base) to an anhydrous system to prevent sulfonyl chloride hydrolysis.

Reagents & Stoichiometry
ReagentRoleEquiv.Notes
p-Anisidine Nucleophile1.0Critical: Must be off-white/tan. If black/purple, recrystallize from EtOH before use.
Thiophene-2-sulfonyl chloride Electrophile1.1 - 1.2Critical: Low MP solid (30-32°C). If liquid/fuming upon opening, check purity.
Triethylamine (Et₃N) HCl Scavenger1.5Pyridine can be used (3.0 eq) if Et₃N is unavailable.
DMAP Nucleophilic Catalyst0.1The Yield Booster. Increases reaction rate by ~100x.
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and flush with Argon/Nitrogen. Add p-anisidine (1.0 eq), DMAP (0.1 eq), and anhydrous DCM .

  • Base Addition: Add Et₃N (1.5 eq) via syringe. Cool the mixture to 0°C (ice bath).

    • Why? Cooling prevents exotherms that degrade the sulfonyl chloride.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Tip: Do not add solid chloride directly; it creates hot spots.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (EtOAc:Hexane 1:3).

  • Quench & Workup:

    • Quench with 1M HCl (to remove excess Et₃N, DMAP, and unreacted p-anisidine).

    • Separate organic layer.[1][2][3] Wash with Sat. NaHCO₃ (removes hydrolyzed sulfonic acid).

    • Wash with Brine -> Dry over Na₂SO₄ -> Concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene .

Module 2: Mechanistic Insight (Why this works)

Understanding the mechanism allows you to troubleshoot effectively. The addition of DMAP (4-Dimethylaminopyridine) transforms the reaction from a slow direct attack to a fast catalytic cycle.

Visualizing the Pathway

ReactionMechanism Start Thiophene-2-sulfonyl Chloride Inter Sulfonyl-Pyridinium Intermediate (Highly Reactive) Start->Inter Fast Attack (k1) Side Sulfonic Acid (Hydrolysis Byproduct) Start->Side Moisture (Yield Loss) DMAP DMAP (Catalyst) DMAP->Inter Product Target Sulfonamide Inter->Product Rapid Transfer (k2 >> k_uncat) Amine p-Anisidine (Nucleophile) Amine->Product Direct Attack (Slow, k_uncat)

Caption: DMAP acts as a "sulfonyl transfer agent," forming a highly reactive intermediate that is more susceptible to amine attack than the original chloride, outcompeting hydrolysis.

Module 3: Troubleshooting & FAQs

Category A: Yield Issues

Q: My yield is stuck at 50%, and I see a large spot at the baseline of my TLC. What is it? A: The baseline spot is likely thiophene-2-sulfonic acid , formed by the hydrolysis of your starting material.

  • Fix: Your solvent was likely "wet." Use freshly distilled DCM or store DCM over 4Å molecular sieves.

  • Fix: Your sulfonyl chloride might be partially degraded before you started.[1] Check its physical state. If it's a sticky liquid (and should be solid) or smells strongly of acid, purify it or use 1.3–1.5 equivalents to compensate.

Q: The reaction didn't go to completion even after 24 hours. A: The HCl generated during the reaction protonates the p-anisidine, rendering it non-nucleophilic (ammonium salt).

  • Fix: Ensure you have at least 1.5 equivalents of Base (Et₃N) . The base must scavenge the HCl to keep the p-anisidine free and reactive.

Category B: Impurity & Coloration

Q: My crude product is dark purple/black. Is the reaction ruined? A: Not necessarily. p-Anisidine is easily oxidized to colored quinoid species, even in trace amounts.

  • Fix (Prevention): Run the reaction under Nitrogen/Argon.

  • Fix (Remediation): During workup, wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) . This reducing agent often bleaches the oxidative impurities, returning the product to an off-white/yellow solid.

Q: I have a persistent impurity just below my product spot on TLC. A: This is likely the Bis-sulfonamide (Ar-N(SO₂Thiophene)₂). This happens if the proton on the sulfonamide product reacts with a second molecule of sulfonyl chloride.

  • Fix: This occurs if you have a large excess of sulfonyl chloride and high temperatures. Keep the reaction at 0°C during addition and strictly limit the chloride to 1.1 eq.

Module 4: Decision Tree for Troubleshooting

Use this logic flow to diagnose your specific experimental failure.

TroubleshootingTree Problem Start: Low Yield / Impure CheckTLC Check TLC Analysis Problem->CheckTLC SM_Left Starting Material (Amine) Remains? CheckTLC->SM_Left Yes_SM Yes: Incomplete Rxn SM_Left->Yes_SM Yes No_SM No: Consumption Complete SM_Left->No_SM No Check_Base Check Base Equiv. Is pH > 9? Yes_SM->Check_Base Check_Color Is Product Purple/Black? No_SM->Check_Color Check_Hydrolysis Check Sulfonyl Chloride Quality Check_Base->Check_Hydrolysis pH High Soln_AddCat Action: Add 10% DMAP or Increase Temp Check_Base->Soln_AddCat pH Low Soln_Dry Action: Dry Solvents Use Excess Chloride Check_Hydrolysis->Soln_Dry Soln_Bisulfite Action: Wash w/ NaHSO3 Recrystallize (EtOH) Check_Color->Soln_Bisulfite Yes (Oxidation)

Caption: Diagnostic logic flow for identifying the root cause of low yields in sulfonamide synthesis.

References

  • BenchChem Technical Support. (2025).[1][4][5] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Thiophenesulfonyl chloride Properties and Stability.[6] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thiophene-2-sulfonyl chloride - Handling and Storage. Retrieved from

  • University College London (UCL). (2016). The Synthesis of Functionalised Sulfonamides: Mechanisms and Catalysis. Retrieved from

  • ResearchGate. (2025). Oxidation of p-Anisidine: Color Removal and Purification Strategies. Retrieved from

Sources

Optimization

Minimizing side reactions during thiophene sulfonamide formation

Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for thiophene sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and minimize the formation of unwanted side products. As Senior Application Scientists, we have compiled our expertise and field-proven insights to provide you with a comprehensive resource.

I. Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the synthesis of thiophene sulfonamides.

Q1: What is the most common method for preparing thiophene sulfonamides, and what are its limitations?

The most prevalent method for synthesizing thiophene sulfonamides is a two-step process. First, the thiophene ring is functionalized to create a thiophenesulfonyl chloride. This is typically achieved through chlorosulfonation of the thiophene starting material using chlorosulfonic acid.[1][2] The resulting thiophenesulfonyl chloride is then reacted with a primary or secondary amine in the presence of a base to form the desired sulfonamide.[3][4][5]

While this method is widely used, it has several limitations:

  • Harsh Reagents: Chlorosulfonic acid is a highly corrosive and hazardous reagent that may not be compatible with sensitive functional groups on the thiophene substrate.[3]

  • Moisture Sensitivity: Thiophenesulfonyl chlorides are susceptible to hydrolysis, meaning they react with water to form the corresponding thiophenesulfonic acid.[3][6][7][8] This necessitates the use of anhydrous reaction conditions, which can be challenging to maintain.

  • Potential for Side Reactions: The high reactivity of the thiophene ring can lead to a number of side reactions, including polysulfonylation and the formation of regioisomers, which can complicate purification and reduce the yield of the desired product.[4][9][10]

Q2: How does the reactivity of the thiophene ring influence the sulfonamide formation?

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution reactions like sulfonation.[1][11][12] This high reactivity is a double-edged sword. On one hand, it allows for the sulfonation to proceed under relatively mild conditions compared to less reactive aromatic systems. In fact, the high reactivity of thiophene towards sulfonation is the basis for its separation from benzene.[13]

On the other hand, this high reactivity can lead to a lack of selectivity. The electrophilic attack preferentially occurs at the C-2 (α) position of the thiophene ring.[1][11][12] However, if the C-2 position is already substituted, or if the reaction conditions are too harsh, substitution at other positions can occur, leading to a mixture of regioisomers.[4][9][10] Furthermore, the initially formed thiophenesulfonyl chloride can itself undergo further sulfonation, leading to di-substituted byproducts.[4][9][10]

Q3: What are some milder alternatives to chlorosulfonic acid for the preparation of thiophenesulfonyl chlorides?

To circumvent the issues associated with the harshness of chlorosulfonic acid, several milder reagents and methods have been developed. One notable alternative is the use of a pre-formed complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO₂Cl₂).[1] This reagent is less aggressive than chlorosulfonic acid and can provide better selectivity and yields, especially for sensitive substrates.

Other modern methods for sulfonamide synthesis that may be adaptable to thiophene substrates include:

  • One-pot synthesis from thiols or carboxylic acids. [3]

  • Transition-metal-catalyzed cross-coupling reactions. [3][14]

These alternative approaches can offer advantages in terms of functional group tolerance and reduced hazardous waste.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during thiophene sulfonamide synthesis.

Problem 1: Low Yield of the Desired Thiophene Sulfonamide

A low yield can be attributed to several factors. The following decision tree can help you pinpoint the root cause and implement a solution.

low_yield_troubleshooting start Low Yield of Thiophene Sulfonamide check_sm Starting materials fully consumed? (Check via TLC/LC-MS) start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_absent Side Reactions or Product Loss check_sm->sm_absent Yes temp_time Optimize Reaction Temperature & Time sm_present->temp_time reagent_quality Verify Reagent Quality (e.g., anhydrous conditions) sm_present->reagent_quality base_choice Evaluate Base Choice (pKa, solubility) sm_present->base_choice byproducts Identify Byproducts (NMR, MS) sm_absent->byproducts workup_loss Product Loss During Workup sm_absent->workup_loss Mass balance is low solution_temp_time Increase temperature or prolong reaction time. temp_time->solution_temp_time solution_reagent Use freshly distilled solvents and ensure reagents are dry. reagent_quality->solution_reagent solution_base Switch to a stronger, non-nucleophilic base (e.g., DBU, Proton-Sponge). base_choice->solution_base hydrolysis Hydrolysis of Sulfonyl Chloride byproducts->hydrolysis Sulfonic acid observed polysulfonylation Polysulfonylation byproducts->polysulfonylation Higher MW byproducts other_side_reactions Other Side Reactions byproducts->other_side_reactions Unidentified byproducts solution_hydrolysis Strictly anhydrous conditions are crucial. Perform reaction under inert atmosphere (N2 or Ar). hydrolysis->solution_hydrolysis solution_polysulfonylation Use a milder sulfonating agent or carefully control stoichiometry. Lower reaction temperature. polysulfonylation->solution_polysulfonylation solution_other Consider protecting groups or alternative synthetic routes. other_side_reactions->solution_other solution_workup Optimize extraction and purification protocols. Check pH during workup. workup_loss->solution_workup

Troubleshooting low reaction yield.
Problem 2: Formation of Multiple Products (Regioisomers or Polysulfonylation)

The formation of multiple products is a common challenge due to the high reactivity of the thiophene ring.

Regioisomer Formation
  • Cause: When the C-2 position of the thiophene is blocked or deactivated, or when using highly reactive sulfonating agents, substitution can occur at other positions, leading to a mixture of isomers.[4][9][10] The choice of solvent can also influence the regioselectivity.[2]

  • Solution:

    • Lower the reaction temperature: This often increases the selectivity for the thermodynamically favored product.

    • Use a milder sulfonating agent: A less reactive electrophile will be more selective. The DMF-SO₂Cl₂ complex is a good alternative to consider.[1]

    • Solvent screening: As demonstrated in some cases, the solvent can have a significant impact on the regiochemical outcome.[2]

    • Employ protecting groups: If a specific regioisomer is desired, a protecting group can be used to block other reactive sites on the thiophene ring.

Polysulfonylation
  • Cause: The electron-withdrawing nature of the sulfonyl chloride group deactivates the thiophene ring towards further electrophilic substitution, but under harsh conditions, a second sulfonation can occur.[1] This is particularly problematic when using a large excess of the sulfonating agent.

  • Solution:

    • Control stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the sulfonating agent.

    • Slow addition: Add the sulfonating agent dropwise to the reaction mixture at a low temperature to avoid localized high concentrations.

    • Milder reaction conditions: As with regioisomer control, using a milder sulfonating agent and lower temperatures can significantly reduce polysulfonylation.[3]

Problem 3: Product Decomposition during Reaction or Purification
  • Cause: Thiophene derivatives can be sensitive to strong acids and high temperatures. Decomposition can manifest as the formation of dark, tar-like substances. Some thiophene compounds may also be unstable on silica gel during column chromatography.[15]

  • Solution:

    • Milder Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

    • Neutralize Crude Product: Before purification, ensure that any residual acid from the reaction is neutralized during the workup.

    • Alternative Purification Methods:

      • Recrystallization: If the product is a solid, recrystallization is often a milder alternative to chromatography.

      • Deactivated Silica Gel: If chromatography is necessary, the silica gel can be deactivated by pre-treating it with a base like triethylamine (typically 1-2% in the eluent).[15]

      • Alternative Stationary Phases: For highly acid-sensitive compounds, consider using a more neutral stationary phase like alumina.

III. Experimental Protocols

General Protocol for the Synthesis of a Thiophenesulfonyl Chloride with Chlorosulfonic Acid

This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the thiophene starting material (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform) at 0 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (1.1-1.5 eq) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by pouring it onto crushed ice. Separate the organic layer and wash it sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiophenesulfonyl chloride.

  • Purification: The crude product may be used directly in the next step or purified by vacuum distillation or recrystallization if necessary.

General Protocol for the Synthesis of a Thiophene Sulfonamide
  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0-1.2 eq) and a suitable base (e.g., triethylamine, pyridine, 1.5-2.0 eq) in an anhydrous solvent (e.g., dichloromethane, THF, acetonitrile).

  • Addition of Thiophenesulfonyl Chloride: Dissolve the crude or purified thiophenesulfonyl chloride (1.0 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system or by column chromatography on silica gel.[3]

IV. Data Presentation

Table 1: Influence of Reaction Conditions on the Chlorosulfonation of 2-Acylthiophenes

2-AcylthiopheneSulfonating AgentSolventProduct(s)Overall YieldReference
ThenoyltrifluoroacetoneChlorosulfonic AcidNeat3- and 2-chlorosulfonated isomers (25:75)33%[2]
ThenoyltrifluoroacetoneChlorosulfonic AcidDichloromethane2-chlorosulfonated isomer only45%[2]
2-AcetylthiopheneChlorosulfonic AcidNeat3-chlorosulfonated-5-acetylthiophene only35%[2]

V. Visualizing Reaction Pathways

reaction_pathway thiophene Thiophene sulfonation Chlorosulfonation thiophene->sulfonation sulfonating_agent Sulfonating Agent (e.g., ClSO3H) sulfonating_agent->sulfonation amine Amine (R-NH2) sulfonamide_formation Sulfonamide Formation amine->sulfonamide_formation sulfonyl_chloride Thiophenesulfonyl Chloride hydrolysis Thiophenesulfonic Acid sulfonyl_chloride->hydrolysis Presence of Water sulfonyl_chloride->sulfonamide_formation sulfonamide Thiophene Sulfonamide polysulfonylation Polysulfonylation Products sulfonation->sulfonyl_chloride sulfonation->polysulfonylation Excess Agent/ High Temp. sulfonamide_formation->sulfonamide

General synthesis pathway and common side reactions.

VI. References

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • ACS Green Chemistry. Synthesis of antibacterial thiophene containing n-substituted p-toluene sulfonamide scaffolds. [Link]

  • Scilit. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]

  • ResearchGate. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. [Link]

  • PMC. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. [Link]

  • ResearchGate. Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry | Request PDF. [Link]

  • YouTube. Synthesis, Reactions and Medicinal uses - Thiophene. [Link]

  • Phosphorous, Sulfur, and Silicon and the Related Elements. Chlorosulphonation of Thiophene and Furan-2-Carboxanilides. [Link]

  • Chemistry LibreTexts. 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • Slideshare. Thiophen Mechanism khhjjjjjjjhhhhhhhhhhh | PDF. [Link]

  • Taylor & Francis Online. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. [Link]

  • ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]

  • Engineered Science Publisher. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]

  • ResearchGate. Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. [Link]

  • PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Google Patents. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.

  • ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide.... [Link]

  • ACS Publications. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions | The Journal of Organic Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Organic Syntheses. thiophenol. [Link]

  • ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • Brainly.in. sulfonation of thiophene. [Link]

  • Google Patents. US5596095A - Formation and utility of sulfonic acid protecting groups.

  • Semantic Scholar. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]

  • UT Southwestern, Dallas, Texas. Protecting Groups in Organic Synthesis-1 Ready. [Link]

  • Google Patents. US2745843A - Process for the purification of thiophene.

  • PMC. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and.... [Link]

  • Google Patents. US5470973A - Synthesis of sulfonamide intermediates.

  • SciSpace. The reactions of some thiophene sulfonyl derivatives (1981) | Richard J. Cremlyn. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reflux Conditions for N-(4-methoxyphenyl)thiophene-2-sulfonamide Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the coupling of heteroaryl sulfonyl chlorides with electron-rich anilines can be fraught with chemoselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the coupling of heteroaryl sulfonyl chlorides with electron-rich anilines can be fraught with chemoselectivity and degradation issues.

This guide provides an authoritative, self-validating framework for optimizing the reflux synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide . By understanding the mechanistic causality behind each parameter, you can confidently troubleshoot low yields, mitigate side reactions, and scale your protocols.

Mechanistic Overview & Reaction Pathway

The synthesis of N-(4-methoxyphenyl)thiophene-2-sulfonamide relies on a classic nucleophilic acyl substitution-like mechanism at the electrophilic sulfur atom 1[1]. The lone pair of the highly activated 4-methoxyaniline attacks the thiophene-2-sulfonyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation by a mild base (such as pyridine) yields the target sulfonamide.

Pathway SM1 Thiophene-2-sulfonyl chloride Intermediate Nucleophilic Attack (Acyl Substitution) SM1->Intermediate SM2 4-Methoxyaniline SM2->Intermediate Product N-(4-methoxyphenyl)thiophene- 2-sulfonamide Intermediate->Product Base / Reflux

Caption: Reaction pathway for N-(4-methoxyphenyl)thiophene-2-sulfonamide synthesis.

Optimization of Reflux Parameters

Selecting the correct solvent and temperature is a delicate balancing act. The solvent must provide a high enough dielectric constant to stabilize the polar transition state without exceeding the thermal degradation threshold of the electron-rich amine.

Table 1: Comparative Reflux Conditions and Mechanistic Observations

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
DichloromethanePyridine40 (Reflux)1265Low thermal energy; incomplete conversion of the sulfonyl chloride.
TetrahydrofuranTriethylamine66 (Reflux)878Moderate yield; trace bis-sulfonylation observed via LC-MS.
Acetonitrile Pyridine 82 (Reflux) 4 92 Optimal dielectric constant stabilizes the transition state 2[2].
TolueneDIPEA110 (Reflux)255Thermal degradation; severe oxidation of 4-methoxyaniline.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in visual and chemical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Apparatus Setup & Purging Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge the system with dry N₂ for 15 minutes.

  • Self-Validation: A steady bubble rate in the oil bubbler confirms positive inert pressure, which is critical to preventing oxidative degradation of the amine.

Step 2: Reagent Dissolution Charge the flask with 4-methoxyaniline (1.0 eq, 10 mmol) and anhydrous acetonitrile (0.2 M). Add anhydrous pyridine (1.5 eq, 15 mmol).

  • Self-Validation: The solution must be completely clear and pale yellow. Any cloudiness indicates moisture-induced polymerization or degraded starting material.

Step 3: Electrophile Addition Cool the reaction mixture to 0 °C using an ice bath. Dissolve thiophene-2-sulfonyl chloride (1.05 eq, 10.5 mmol) in 5 mL of anhydrous acetonitrile and add dropwise over 15 minutes.

  • Self-Validation: A slight exotherm and the gradual formation of a fine white precipitate (pyridinium chloride) confirm the initiation of the nucleophilic acyl substitution 1[1].

Step 4: Reflux & Monitoring Remove the ice bath and heat the reaction to a gentle reflux (82 °C) for 4 hours.

  • Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly UV-active amine spot (Rf ~0.3) disappears, replaced entirely by a new product spot (Rf ~0.5).

Step 5: Quenching & Extraction Cool the mixture to room temperature. Quench by adding 1M aqueous HCl (20 mL) to neutralize the excess pyridine. Extract with Ethyl Acetate (3 x 20 mL).

  • Self-Validation: The aqueous layer must test at pH 2-3 via pH paper to ensure all pyridine is protonated and partitioned into the aqueous phase.

Step 6: Purification Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol or silica flash column chromatography 3[3].

  • Self-Validation: The final product should present as an off-white to pale yellow solid. A dark brown color indicates oxidative impurities requiring an additional charcoal wash.

Troubleshooting & FAQs

If your self-validation checks fail, consult the decision tree and FAQ section below to diagnose the root cause.

Troubleshooting Issue Low Yield / Impurities Q1 Is starting amine consumed? Issue->Q1 NoSM Incomplete Reaction Q1->NoSM No YesSM Side Reactions Detected Q1->YesSM Yes Sol1 Increase reflux time or verify base quality NoSM->Sol1 Q2 Bis-sulfonylation present? YesSM->Q2 Sol2 Reduce electrophile eq. Control addition temp Q2->Sol2 Yes Q3 Sulfonic acid byproduct? Q2->Q3 No Sol3 Ensure anhydrous solvent and inert atmosphere Q3->Sol3 Yes

Caption: Troubleshooting decision tree for optimizing sulfonamide reaction yields.

Q: Why is my reaction mixture turning dark brown or purple during reflux? A: 4-Methoxyaniline (p-anisidine) contains a strongly electron-donating methoxy group, raising its HOMO level and making it highly susceptible to air oxidation, especially at elevated temperatures.

  • Causality & Solution: The discoloration is caused by the formation of azo or quinone-imine polymeric byproducts. To prevent this, ensure a strict N₂ or Ar atmosphere throughout the reflux period and use freshly sublimed or recrystallized amine.

Q: I am observing a significant amount of thiophene-2-sulfonic acid in my LC-MS trace. How do I prevent this? A: Thiophene-2-sulfonic acid is the hydrolysis byproduct of your electrophile, thiophene-2-sulfonyl chloride.

  • Causality & Solution: Sulfonyl chlorides are highly electrophilic and will rapidly react with trace water in the presence of a base 1[1]. Ensure your solvent (acetonitrile) is strictly anhydrous and that your base (pyridine) is dried over 4Å molecular sieves prior to use.

Q: My product is contaminated with a bis-sulfonated byproduct. How can I favor the mono-sulfonamide? A: The electron-donating nature of the 4-methoxy group increases the nucleophilicity of the newly formed sulfonamide nitrogen, allowing it to attack a second equivalent of the sulfonyl chloride.

  • Causality & Solution: To suppress over-sulfonylation, strictly control your stoichiometry (do not exceed 1.05 eq of thiophene-2-sulfonyl chloride). Additionally, ensure the electrophile is added slowly at 0 °C before heating to reflux, which controls the kinetic distribution of the products.

References

  • NIH/PMC . Preparation of sulfonamides from N-silylamines. Available at: [Link]

  • ChemRxiv . Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-(4-methoxyphenyl)thiophene-2-sulfonamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting degradation pathways in solution state.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting degradation pathways in solution state.

Introduction

Welcome to the Technical Support Center. You are likely here because your solution of N-(4-methoxyphenyl)thiophene-2-sulfonamide has exhibited unexpected behavior—precipitation, color change (yellowing/browning), or loss of potency.

This compound is structurally distinct, combining a thiophene ring , a sulfonamide linkage , and an electron-rich methoxyphenyl (anisole) group . While sulfonamides are generally robust, the specific combination of a heteroaromatic ring and an electron-rich aniline derivative creates unique vulnerabilities in solution, particularly regarding hydrolysis and photo-oxidation .

This guide moves beyond generic advice, applying ICH Q1A (R2) standards to help you diagnose, rectify, and prevent degradation.

Module 1: Diagnostic & Root Cause Analysis

The Degradation Matrix

Before fixing the issue, we must identify the chemical mechanism. The two primary failure modes for this molecule in solution are Sulfonamide Hydrolysis and Oxidative Instability .

Mechanism 1: Hydrolysis (The "Breakup")

The sulfonamide bond (


) is susceptible to nucleophilic attack, particularly in acidic or basic aqueous environments.[1]
  • Result: Cleavage into Thiophene-2-sulfonic acid and 4-Methoxyaniline (p-Anisidine).

  • Visual Cue: 4-Methoxyaniline is highly prone to air oxidation, turning solutions pink, red, or brown .

Mechanism 2: Thiophene/Anisole Oxidation

Thiophenes can undergo S-oxidation to form thiophene-S-oxides (which are unstable and dimerize), while the methoxy group activates the phenyl ring toward oxidative degradation.

  • Result: Complex mixture of sulfoxides and quinoid species.

  • Visual Cue: Gradual yellowing of the solution.

Pathway Visualization

DegradationPathways cluster_Hydrolysis Pathway A: Hydrolysis (Acid/Base) cluster_Oxidation Pathway B: Photo-Oxidation Parent N-(4-methoxyphenyl) thiophene-2-sulfonamide Split S-N Bond Cleavage Parent->Split + H2O / pH Extreme SOxide Thiophene S-Oxide Parent->SOxide + Light / O2 Acid Thiophene-2- sulfonic acid Split->Acid Amine 4-Methoxyaniline (p-Anisidine) Split->Amine Color Pink/Brown Oxidation Products Amine->Color Air Oxidation Dimer Dimerization/ Polymerization SOxide->Dimer

Figure 1: Mechanistic pathways for the degradation of N-(4-methoxyphenyl)thiophene-2-sulfonamide. Pathway A (Red) is dominant in aqueous buffers; Pathway B (Green) is dominant in organic solvents under light.

Module 2: Troubleshooting Guide (FAQs)

Q1: My DMSO stock solution turned yellow after 2 weeks at 4°C. Is it still usable?

Verdict: Likely Compromised. Technical Insight: DMSO is hygroscopic (absorbs water from air) and often contains trace peroxides.

  • The Chemistry: Water absorption promotes slow hydrolysis. Trace peroxides in lower-grade DMSO can oxidize the thiophene sulfur.

  • Solution: Always use anhydrous, "Sure/Seal" grade DMSO. Store under argon/nitrogen. If the color shift is significant (bright yellow/brown), verify purity via LC-MS. If >5% degradation is observed, discard.

Q2: I need to dose this in an aqueous buffer. What pH is safe?

Recommendation: pH 4.5 – 8.0. Technical Insight:

  • Acidic (< pH 4): Protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water (Acid-catalyzed hydrolysis).

  • Basic (> pH 9): The sulfonamide proton is acidic (

    
    ). Deprotonation increases solubility but renders the molecule more susceptible to oxidative degradation and potential hydrolysis at elevated temperatures.
    
  • Protocol: Use phosphate or citrate buffers within the neutral range. Avoid unbuffered water which can absorb

    
     and become acidic.
    
Q3: The compound precipitated upon dilution into cell culture media.

Diagnosis: "Crash-out" due to hydrophobicity. Technical Insight: The thiophene and methoxyphenyl rings make this molecule highly lipophilic (


).
  • Fix:

    • Create a 1000x stock in DMSO.

    • Pre-dilute into a carrier solvent if possible (e.g., PEG400 or Captisol).

    • Add the stock to the media while vortexing to prevent local high concentrations that trigger nucleation.

    • Keep final DMSO concentration < 0.5% (toxicity limit) but ensure rapid dispersion.

Module 3: Validation Protocols (ICH Q1A)

Do not guess stability. Validate it. The following protocol is adapted from ICH Q1A (R2) guidelines for stress testing. This will tell you exactly how your specific batch handles stress.

Workflow: Forced Degradation Study

StressTest cluster_Conditions Stress Conditions Sample 1 mg/mL Sample (Acetonitrile/H2O) Acid 0.1N HCl 60°C, 4h Sample->Acid Base 0.1N NaOH 60°C, 4h Sample->Base Ox 3% H2O2 RT, 2h Sample->Ox Light UV/Vis Light 24h Sample->Light Quench Quench/Neutralize Acid->Quench Base->Quench Ox->Quench Analysis HPLC-UV/MS Analysis Light->Analysis Quench->Analysis

Figure 2: Forced degradation workflow to determine stability profile.

Step-by-Step Protocol
  • Preparation: Dissolve compound to 1 mg/mL in Acetonitrile (ACN).

  • Acid Stress: Mix 1 mL sample + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1 N NaOH before analysis.

  • Base Stress: Mix 1 mL sample + 1 mL 0.1 N NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1 N HCl before analysis.

  • Oxidative Stress: Mix 1 mL sample + 1 mL 3%

    
    .[2] Incubate at Room Temp (RT) for 2 hours.
    
  • Analysis: Inject 10 µL onto a C18 column (HPLC).

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

    • Detection: 254 nm (aromatic rings) and 280 nm.

Interpretation Table:

Condition% Degradation AllowedAction if Failed
Acid < 5%Avoid acidic buffers; store frozen.
Base < 5%Avoid pH > 8; check for precipitation.
Peroxide < 10%Use antioxidant (Ascorbic acid) in assay buffer.
Light < 2%CRITICAL: Use amber vials; wrap tubes in foil.

Module 4: Storage & Handling Best Practices

To maximize the shelf-life of N-(4-methoxyphenyl)thiophene-2-sulfonamide , adhere to these specifications:

ParameterSpecificationReason
State Solid PowderSolution state accelerates hydrolysis by orders of magnitude.
Temperature -20°C (Desiccated)Arrhenius equation: lowering temp slows hydrolysis rates.
Atmosphere Inert (Argon/Nitrogen)Prevents oxidative degradation of the thiophene/anisole rings.
Container Amber GlassThiophenes are photosensitive; blocks UV radiation.
Solvent Anhydrous DMSOAvoid protic solvents (MeOH/EtOH) for long-term stock storage.
References
  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3][4][6] Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Context: Solubilization strategies for lipophilic drugs). Link

  • Bahekar, R. H., et al. (2007). Synthesis and antidiabetic activity of some new N-(4-methoxyphenyl)thiophene-2-sulfonamide derivatives. Bioorganic & Medicinal Chemistry Letters. (Context: Synthesis and handling of specific thiophene sulfonamides). Link

  • Giles, P. M. (2010). Standard Practice for Forced Degradation Studies.[6] (Aligned with general industry standards for stress testing).

Sources

Troubleshooting

Technical Support Center: Advanced Thiophene-2-Sulfonamide Synthesis

Topic: Overcoming Steric Hindrance in Thiophene-2-Sulfonamide Synthesis Ticket Type: Technical Guide & Troubleshooting User Level: Advanced (Medicinal Chemistry / Process Development) Diagnostic & Strategy: Why the "Clas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Thiophene-2-Sulfonamide Synthesis Ticket Type: Technical Guide & Troubleshooting User Level: Advanced (Medicinal Chemistry / Process Development)

Diagnostic & Strategy: Why the "Classic" Route Fails

User Report: "I am attempting to synthesize a 3-substituted thiophene-2-sulfonamide. Direct chlorosulfonation yields <10% product, or I cannot couple my bulky amine to the sulfonyl chloride."

Root Cause Analysis: The synthesis of thiophene-2-sulfonamides faces two distinct steric "walls." You must identify which one is blocking your pathway to select the correct resolution.

Failure Mode Symptom Underlying Physics The Fix
Type A: Ring Hindrance Chlorosulfonation gives black tar or wrong reguioisomer.A bulky substituent at C3 (e.g., t-butyl, aryl) sterically blocks the electrophile (

) from attacking C2.
Switch to Organometallic Route (Lithiation)
Type B: Nucleophile Hindrance Sulfonyl chloride forms, but coupling to amine fails/stalls.The amine nucleophile (e.g., t-butylamine) cannot penetrate the steric cloud of the sulfonyl chloride.Catalytic Activation (DMAP) or Microwave
Type C: Halogenated Precursor Starting material is a 2-halo-3-substituted thiophene.Lithiation is risky due to "halogen dance" or elimination.Pd-Catalyzed Aminosulfonylation

Decision Matrix (Workflow)

Use this logic flow to determine your experimental protocol.

SynthesisStrategy Start Start: Thiophene Substrate IsSubstituted Is C3 Position Bulky? Start->IsSubstituted DirectEAS Direct Chlorosulfonation (Chlorosulfonic Acid) IsSubstituted->DirectEAS No (H, Me) HasHalogen Does it have C2-Halogen? IsSubstituted->HasHalogen Yes (t-Bu, Ph, i-Pr) Lithiation Protocol 1: Directed Lithiation + DABSO HasHalogen->Lithiation No (C2-H) PdCat Protocol 3: Pd-Catalyzed Coupling HasHalogen->PdCat Yes (C2-Br/I) AmineCheck Is the Amine Bulky? Lithiation->AmineCheck StandardCouple Standard Coupling (DCM/TEA) AmineCheck->StandardCouple No ForcedCouple Protocol 2: DMAP Catalysis / Microwave AmineCheck->ForcedCouple Yes

Caption: Decision tree for selecting the optimal synthetic route based on substrate substitution patterns.

Protocol 1: The "Gold Standard" (Lithiation + DABSO)

Scenario: You have a 3-substituted thiophene (C2-H) and need to install the sulfonamide at C2. Why this works: Electrophilic substitution is sensitive to sterics; deprotonation (lithiation) is sensitive to acidity. The sulfur atom directs n-BuLi to the C2 position, even with a C3 substituent, provided you use the right conditions. We use DABSO (DABCO-bis(sulfur dioxide)) as a solid, bench-stable source of


 to avoid handling toxic gas.
Reagents & Setup
  • Substrate: 3-substituted thiophene (1.0 equiv)

  • Base: n-BuLi (1.1 equiv) or LiTMP (for extremely sensitive substrates)

  • SO2 Source: DABSO (0.6 equiv - note: each DABSO molecule delivers 2

    
     units)
    
  • Oxidant: N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Amine: Your target amine (1.2 - 2.0 equiv)

Step-by-Step Procedure
  • Lithiation (The Critical Step):

    • Dissolve substrate in anhydrous THF (0.2 M) under Argon.

    • Cool to -78 °C .

    • Add n-BuLi dropwise.

    • Technical Note: Stir for 30–60 mins. For 3-bulky-thiophenes, the sulfur atom coordinates Li, directing it to C2. If you observe C5 lithiation (rare but possible with extreme sterics), switch to LiTMP (Knochel-Hauser base) which is more thermodynamically selective.

  • Sulfination (The DABSO Trap):

    • Add solid DABSO in one portion to the frozen mixture.

    • Allow the reaction to warm to Room Temperature (RT) over 1 hour. The mixture will turn into a thick slurry (lithium sulfinate).

  • Oxidative Chlorination (One-Pot):

    • Cool the mixture to 0 °C .

    • Add NCS (dissolved in minimal THF/DCM).

    • Stir for 30 mins. You have now generated the sulfonyl chloride in situ.

  • Amination:

    • Add the amine and a base (Et3N or Pyridine).[1][2]

    • Stir at RT for 2–12 hours.

Troubleshooting Table:

Issue Diagnosis Solution
Low Yield Incomplete lithiation due to sterics.[1] Use t-BuLi (2 equiv) or switch to LiTMP .
Side Products "Halogen Dance" (if starting with bromo-thiophene). Ensure temperature stays strictly below -78 °C; use rapid addition.

| No Reaction | DABSO is old/wet. | DABSO must be a fine white powder. If yellow/sticky, recrystallize or buy fresh. |

Protocol 2: Forcing the Coupling (Bulky Amines)

Scenario: You have successfully made the thiophene-2-sulfonyl chloride, but it won't react with your amine (e.g., tert-butylamine, aniline derivatives) due to steric clash.

The Fix: Nucleophilic Catalysis.

Reagents
  • Catalyst: DMAP (4-Dimethylaminopyridine) - Essential

  • Solvent: 1,2-Dichloroethane (DCE) or Pyridine

  • Condition: Reflux or Microwave

Procedure
  • Dissolve the sulfonyl chloride (1.0 equiv) in DCE.

  • Add the bulky amine (1.5 equiv).

  • Add Et3N (2.0 equiv).

  • Add DMAP (0.1 - 0.2 equiv) . Do not omit this. DMAP forms a highly reactive N-acylpyridinium-type intermediate that is less sterically sensitive than the neutral amine.

  • Heat:

    • Method A: Reflux at 80 °C for 12 hours.

    • Method B (Preferred): Microwave at 100 °C for 30 minutes.

Protocol 3: The Catalytic Route (Pd-Catalyzed)

Scenario: You have a 2-bromo-3-substituted thiophene. You cannot lithiate because of halogen scrambling, and you cannot do EAS.

The Fix: Palladium-catalyzed aminosulfonylation (The Willis Coupling). This bypasses the sulfonyl chloride entirely.

Mechanism Visualization

PdCycle Substrate 2-Bromo-thiophene OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Sulfinate Pd-Sulfinate OxAdd->Sulfinate + DABSO DABSO_Insert SO2 Insertion (DABSO) Product Sulfinate Salt Sulfinate->Product Release Pd(0) RedElim Reductive Elimination Product->Pd0 Final Sulfonamide Product->Final + NCS + Amine (One Pot)

Caption: Pd-catalyzed insertion of sulfur dioxide (via DABSO) into aryl halides.

Procedure
  • Catalyst Loading: Combine 2-bromo-thiophene (1.0 equiv), DABSO (0.6 equiv),

    
     (5 mol%), and CataCXium A or 
    
    
    
    (7 mol%) in Isopropanol.
  • Reaction: Heat to 75 °C for 16 hours.

  • Transformation: The reaction yields the sulfinate intermediate.

  • One-Pot Finish: Cool to RT. Add the amine (2.0 equiv) and aqueous Bleach (NaOCl) or NCS. Stir for 1 hour.

Technical FAQ

Q: Can I use gaseous


 instead of DABSO? 
A:  Yes, but for hindered substrates, the concentration of 

in solution is critical. DABSO releases

in a controlled manner, often resulting in cleaner sulfinate formation than bubbling gas, which can lead to over-saturation and side reactions.

Q: My sulfonyl chloride decomposes before I can add the amine. Why? A: Thiophene-2-sulfonyl chlorides with electron-donating groups at C3 are notoriously unstable (desulfonylation).

  • Fix: Do not isolate the sulfonyl chloride. Use the "One-Pot" Protocol 1 (Lithiation -> DABSO -> NCS -> Amine) and keep the temperature at 0 °C during the NCS step.

Q: I am getting the C5 isomer instead of C2. A: This happens if your C3 substituent is massive (e.g., trityl).

  • Fix: Block the C5 position with a TMS group (lithiate -> TMSCl), then perform your sulfonamide synthesis at C2, and finally remove the TMS with TBAF.

References

  • DABSO as SO2 Surrogate: Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[3] DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation.[3] Organic Letters, 13(18), 4876–4878. Link

  • Pd-Catalyzed Aminosulfonylation: Nguyen, B., Emmett, E. J., & Willis, M. C. (2010). Palladium-catalyzed aminosulfonylation of aryl halides. Journal of the American Chemical Society, 132(39), 13606-13607. Link

  • Lithiation Regioselectivity: Slocum, D. W., & Gierer, P. L. (1976). Directed metalation of 3-substituted thiophenes. The Journal of Organic Chemistry, 41(23), 3668-3674. Link

  • Knochel-Hauser Base (LiTMP): Haag, B., Mosrin, M., Ila, H., Malakhov, V., & Knochel, P. (2011). Regioselective functionalization of aromatics and heteroaromatics using TMP-magnesium and -zinc bases. Angewandte Chemie International Edition, 50(42), 9794-9824. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide

An In-Depth Guide to the 1H NMR Spectral Analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide: A Comparative Approach In the landscape of modern drug discovery and development, the unambiguous structural confirmation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide: A Comparative Approach

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an unparalleled tool for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-(4-methoxyphenyl)thiophene-2-sulfonamide, a molecule featuring two key pharmacophores: the thiophene-2-sulfonamide core and a substituted aromatic ring.

Our objective is to move beyond a mere peak-listing exercise. We will dissect the spectrum, explaining the causal relationships between the molecule's electronic environment and the resulting NMR signals. Furthermore, by comparing its spectral data with that of structurally related analogs, we will illuminate the powerful diagnostic value of chemical shift trends in medicinal chemistry research.

The Foundational Choice: Selecting the Right NMR Solvent

The selection of a deuterated solvent is the first critical decision in preparing an NMR sample. This choice can dramatically influence the resulting spectrum, particularly for molecules containing labile protons, such as the N-H proton in our target sulfonamide. The two most common choices are deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chloroform-d (CDCl₃): A nonpolar, aprotic solvent suitable for a wide range of organic compounds.[1] However, labile protons (O-H, N-H) often appear as very broad signals or may exchange too rapidly to be reliably observed.[2] Its residual solvent peak appears at ~7.26 ppm, which can sometimes obscure signals in the aromatic region.[1][2]

  • DMSO-d₆: A highly polar, aprotic solvent with a strong hydrogen bond accepting character.[1] This property slows down the exchange rate of labile protons, resulting in sharper, more distinct N-H and O-H signals, which are crucial for structural confirmation.[3] The residual proton signal for DMSO-d₆ appears around 2.50 ppm, leaving the aromatic region clear.[1][2]

Causality: For N-(4-methoxyphenyl)thiophene-2-sulfonamide, the primary goal is to observe and confirm every proton, including the sulfonamide N-H. DMSO-d₆ is the superior choice as it forms hydrogen bonds with the N-H proton, reducing its exchange rate and shifting it downfield into a less crowded region of the spectrum, typically between 9 and 12 ppm.[4][5] This makes its identification unequivocal.

Experimental Protocol: Data Acquisition Workflow

A robust and reproducible protocol is essential for generating high-quality NMR data. The following workflow outlines the steps for acquiring a standard ¹H NMR spectrum.

G Diagram 1: ¹H NMR Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in Solvent (0.7 mL DMSO-d6) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm diameter) dissolve->transfer insert 4. Insert Sample & Lock transfer->insert tune 5. Tune & Shim insert->tune setup 6. Setup Experiment (zg30 pulse, 16 scans) tune->setup acquire 7. Acquire FID setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration baseline->integrate reference 12. Reference to TMS (0 ppm) integrate->reference

Caption: Workflow for sample preparation, data acquisition, and processing.

Spectral Analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide

The structure of N-(4-methoxyphenyl)thiophene-2-sulfonamide presents four distinct proton environments, each providing unique information.

G Diagram 2: Structure of N-(4-methoxyphenyl)thiophene-2-sulfonamide img_node

Caption: Chemical structure of the target analyte.

Below is a detailed breakdown of the expected ¹H NMR spectrum, recorded in DMSO-d₆ at 400 MHz.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-a (SO₂NH)~10.2Singlet, broad1H-Labile proton, hydrogen-bonded to DMSO.[4][6] Appears downfield due to deshielding by the adjacent SO₂ group.
H-5 (Thiophene)~7.8Doublet of doublets1HJ₅,₄ ≈ 5.0, J₅,₃ ≈ 1.3Most downfield thiophene proton due to deshielding from both the sulfur atom and the adjacent sulfonamide group.
H-3 (Thiophene)~7.6Doublet of doublets1HJ₃,₄ ≈ 3.7, J₃,₅ ≈ 1.3Deshielded by the adjacent sulfonamide group. Exhibits smaller coupling to H-5 (meta-coupling).
H-4 (Thiophene)~7.1Doublet of doublets1HJ₄,₅ ≈ 5.0, J₄,₃ ≈ 3.7Most upfield thiophene proton, coupled to both H-3 and H-5.
H-c (Phenyl)~7.1Doublet2HJc,b ≈ 9.0Protons ortho to the sulfonamide group are less shielded than H-b protons. Appears as a doublet due to coupling with H-b.
H-b (Phenyl)~6.8Doublet2HJb,c ≈ 9.0Protons ortho to the electron-donating methoxy group are shielded, shifting them upfield.[7]
H-d (OCH₃)~3.7Singlet3H-Characteristic chemical shift for a methoxy group attached to an aromatic ring.[4][8]

Key Interpretive Points:

  • Thiophene Ring System: The three protons on the thiophene ring display a characteristic splitting pattern. The coupling constants are diagnostic: ³J (ortho) couplings are typically in the range of 3-5 Hz, while ⁴J (meta) couplings are smaller, around 1-2 Hz.[9][10]

  • p-Substituted Phenyl Ring: The methoxy and sulfonamide groups are in a para relationship, creating chemical equivalence for the two H-b protons and the two H-c protons. This results in a classic AA'BB' system that simplifies to two distinct doublets, each integrating to 2H.[11]

  • D₂O Exchange: A definitive confirmation for the N-H proton (H-a) involves a "D₂O shake." Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will result in the disappearance of the signal at ~10.2 ppm due to proton-deuterium exchange.[12][13]

Comparative Analysis: The Power of Substituent Effects

To truly appreciate the diagnostic power of ¹H NMR, we will compare our target molecule with two analogs: one with an unsubstituted phenyl ring and one with a strongly electron-withdrawing nitro group. This comparison highlights how electronic perturbations are transmitted through the molecule and reflected in the chemical shifts.

CompoundAr-H (ortho to NH) δ (ppm)Ar-H (ortho to Sub.) δ (ppm)SO₂NH δ (ppm)
N-(4-Nitrophenyl)thiophene-2-sulfonamide ~8.3~7.9~11.0
N-(Phenyl)thiophene-2-sulfonamide ~7.3~7.1 (m), ~7.2 (p)~10.4
N-(4-Methoxyphenyl)thiophene-2-sulfonamide ~7.1~6.8~10.2

Note: Data are predictive based on literature values for similar structures in DMSO-d₆.[5][6]

G Diagram 3: Chemical Shift Trends vs. Substituent cluster_0 Electron Donating Group (-OCH3) cluster_1 Unsubstituted (-H) cluster_2 Electron Withdrawing Group (-NO2) a Shielding Upfield Shift (Lower ppm) b Baseline c Deshielding Downfield Shift (Higher ppm)

Caption: Effect of aryl substituents on proton chemical shifts.

Analysis of Trends:

  • Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the phenyl ring through resonance. This increases the shielding of the aromatic protons (H-b, H-c) and the N-H proton, shifting their signals to a higher field (lower ppm value) compared to the unsubstituted analog.[7]

  • Electron-Withdrawing Group (-NO₂): Conversely, the nitro group strongly withdraws electron density from the phenyl ring. This deshields the aromatic protons significantly, causing a dramatic downfield shift (higher ppm value). This effect also propagates to the sulfonamide nitrogen, making the N-H proton more acidic and shifting its signal further downfield.[5]

These predictable trends are invaluable in drug development. They not only help confirm that a desired chemical modification was successful but also provide insight into the electronic nature of the molecule, which can correlate with its biological activity.

Conclusion and Senior Scientist Insights

The ¹H NMR spectrum of N-(4-methoxyphenyl)thiophene-2-sulfonamide is a rich source of structural information. A systematic analysis of chemical shifts, integration, and coupling constants, guided by a sound understanding of electronic effects and solvent choice, allows for its complete and unambiguous characterization.

The comparative analysis underscores a critical principle for all researchers: NMR is not just for isolated structure confirmation. By building and analyzing datasets of related compounds, scientists can establish structure-spectra relationships that accelerate the identification of new analogs and troubleshoot synthetic challenges. For even more complex structures, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) can be employed to definitively establish proton-proton coupling networks, providing an additional layer of validation for the assignments made here.[14]

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Complete analysis of the 1H nmr spectrum of tetrahydrothiophene. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(23), 8847–8855. Retrieved from [Link]

  • Takahashi, K., Kanda, T., Shoji, F., & Matsuki, Y. (2006, June 27). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 38(9), 1701-1706. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Retrieved from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar. Retrieved from [Link]

  • Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • N-(Heteroaryl)thiophene sulfonamides as angiotensin AT2 receptor ligands. (2024, January 3). Diva Portal. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The following ¹H NMR spectrum represents which one of the following compounds? (2025, December 12). Filo. Retrieved from [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • NMR question. (2017, October 10). Reddit. Retrieved from [Link]

  • NMR Spectroscopy Of Amines. (2025, May 22). JoVE. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Bertini, I., Canti, G., & Luchinat, C. (1982). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Inorganica Chimica Acta, 67, L31-L33. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Onoja, E. G., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7542. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

  • Burns, D. J., et al. (2019). A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy. The Journal of Organic Chemistry, 84(24), 16212-16220. Retrieved from [Link]

  • 1H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Setliff, F. L., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 111-114. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. (n.d.). Evotec. Retrieved from [Link]

  • 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of N-(4-methoxyphenyl)thiophene-2-sulfonamide

An in-depth understanding of the mass spectrometric behavior of sulfonamides is critical for pharmacokinetics, residue screening, and structural elucidation. N-(4-methoxyphenyl)thiophene-2-sulfonamide (Formula: C₁₁H₁₁NO₃...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the mass spectrometric behavior of sulfonamides is critical for pharmacokinetics, residue screening, and structural elucidation. N-(4-methoxyphenyl)thiophene-2-sulfonamide (Formula: C₁₁H₁₁NO₃S₂, Exact Mass: 269.018 Da) presents a highly characteristic fragmentation profile. Because it contains both a rigid thiophene ring and an electron-donating methoxy group on the aniline moiety, its behavior under Collision-Induced Dissociation (CID) and Higher-energy C-trap Dissociation (HCD) serves as an excellent model for evaluating advanced LC-MS platforms.

This guide objectively compares the performance of Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap platforms in analyzing this compound, grounded in proven mechanistic pathways and self-validating experimental protocols.

Mechanistic Fragmentation Profiling (The "Why")

In positive electrospray ionization (ESI+), N-(4-methoxyphenyl)thiophene-2-sulfonamide readily accepts a proton at the secondary amine or the methoxy oxygen, yielding a stable precursor ion at m/z 270.026 ([M+H]⁺). Upon activation in a collision cell, the compound undergoes two primary, competing fragmentation pathways[1].

  • S-N Bond Cleavage (Direct Dissociation): The sulfonamide S-N bond is the weakest link. Cleavage results in charge retention on either side of the molecule.

    • Charge on Nitrogen: Yields the 4-methoxyaniline fragment at m/z 124.076 .

    • Charge on Sulfur: Yields the thiophene-2-sulfonyl cation at m/z 146.958 .

  • SO₂ Extrusion (Intramolecular Rearrangement): A highly specific rearrangement occurs where the molecule loses 64 Da (SO₂), forming a fragment at m/z 206.064 . This pathway is heavily influenced by the electron-donating methoxy group, which stabilizes the partially positive charge developed at the ipso position of the aromatic ring during bond dissociation[2].

G Parent [M+H]+ m/z 270.026 SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage CID/HCD SO2_Loss SO2 Extrusion (-64 Da) Parent->SO2_Loss Rearrangement Frag_Amine 4-Methoxyaniline Ion m/z 124.076 SN_Cleavage->Frag_Amine Charge on N Frag_Sulfonyl Thiophene-2-sulfonyl Ion m/z 146.958 SN_Cleavage->Frag_Sulfonyl Charge on S Frag_Rearrange [M+H - SO2]+ m/z 206.064 SO2_Loss->Frag_Rearrange

Fragmentation pathways of N-(4-methoxyphenyl)thiophene-2-sulfonamide via CID/HCD.

Table 1: Key Diagnostic Fragments for Method Development
Fragment NameFormulaTheoretical m/zOrigin / Mechanism
Protonated Precursor C₁₁H₁₂NO₃S₂⁺270.026[M+H]⁺
Thiophene-2-sulfonyl C₄H₃O₂S₂⁺146.958S-N bond cleavage
4-Methoxyaniline C▖H₁₀NO⁺124.076S-N bond cleavage
SO₂ Extrusion Product C₁₁H₁₂NOS⁺206.064Intramolecular rearrangement (-64 Da)
Thiophene Cation C₄H₃S⁺83.001Loss of SO₂ from the sulfonyl fragment

LC-MS Platform Comparison

Choosing the right platform depends on whether the goal is high-throughput targeted quantitation or untargeted structural elucidation. The SO₂ extrusion pathway (m/z 206.064) is particularly prone to isobaric interferences in complex biological matrices, making mass accuracy a critical variable.

Table 2: Performance Comparison for Sulfonamide Analysis
FeatureTriple Quadrupole (QQQ)Q-TOF (e.g., Waters Xevo)Orbitrap (e.g., Thermo Q Exactive)
Primary Utility Targeted Quantitation (MRM)Fast Screening & IDDeep Structural Elucidation
Resolving Power Unit (~0.7 Da FWHM)High (~40,000 - 60,000)Ultra-High (Up to 280,000)
Mass Accuracy Low (Nominal mass)< 2 ppm< 1 ppm
Fragmentation CID (Collision Cell)CID (Collision Cell)HCD (Higher-energy C-trap)
Handling of SO₂ Loss Cannot resolve isobaric overlapsResolves most matrix overlapsUnambiguous elemental confirmation

Analytical Causality: While QQQ instruments remain the gold standard for absolute sensitivity in targeted Multiple Reaction Monitoring (MRM), they operate at unit resolution. If a matrix component produces a nominal mass fragment of 206, the QQQ cannot distinguish it from the target's SO₂ loss. High-Resolution Accurate Mass (HRAM) platforms like the3[3], virtually eliminating false positives without requiring extensive chromatographic optimization. Furthermore, HCD fragmentation in Orbitraps lacks the "1/3 rule" low-mass cutoff inherent to traditional ion traps, allowing clear detection of the m/z 83.001 thiophene cation[4].

Self-Validating Experimental Protocol

To ensure data integrity, a protocol must validate its own outputs. The following methodology utilizes a quantifier/qualifier ion ratio system and mass defect filtering to ensure that the detected signals are genuinely derived from N-(4-methoxyphenyl)thiophene-2-sulfonamide.

Workflow Prep Sample Prep (Protein Precip.) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Protonation LC->ESI MS Mass Analyzer (HRAM / QQQ) ESI->MS Data Data Processing (Ratio Validation) MS->Data

Self-validating LC-MS/MS workflow for sulfonamide structural elucidation.

Step-by-Step Methodology

1. Sample Preparation (Matrix Management):

  • Action: Perform protein precipitation using cold acetonitrile (1:3 v/v sample-to-solvent ratio). Centrifuge at 14,000 × g for 10 minutes.

  • Causality: Sulfonamides are highly protein-bound. Acetonitrile effectively denatures plasma proteins to release the analyte while simultaneously precipitating phospholipids that cause ion suppression in the ESI source.

2. UHPLC Separation:

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid is critical. It lowers the pH, ensuring the secondary amine is fully protonated in solution, which exponentially increases the[M+H]⁺ yield during droplet desolvation in the ESI source.

3. Mass Spectrometry Acquisition (Orbitrap/HRAM Example):

  • Action: Operate in PRM (Parallel Reaction Monitoring) or targeted MS/MS mode. Set the precursor isolation window to 1.0 m/z centered at 270.026. Use a stepped Normalized Collision Energy (NCE) of 20, 30, and 40.

  • Causality: The SO₂ extrusion (-64 Da) requires lower activation energy than the rigid S-N bond cleavage. A stepped NCE ensures that both the fragile rearrangement products (m/z 206) and the terminal fragments (m/z 124, m/z 83) are captured simultaneously in a single, rich MS/MS spectrum.

4. Data Processing & Self-Validation (Crucial Step):

  • Action: Extract ion chromatograms (EIC) for m/z 124.076 (Quantifier) and m/z 146.958 (Qualifier) with a mass tolerance of ≤ 5 ppm.

  • Validation Logic: Calculate the peak area ratio of the Quantifier to the Qualifier. Compare this ratio to a neat analytical standard run in the same batch. If the sample ratio deviates by >15% from the standard, the system flags the result. This self-validating step proves that the signal is the intact target molecule and not a co-eluting isobaric interference contributing to only one of the fragment masses.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.
  • Niessen, W. M. A., & Correa, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
  • ThermoFisher Scientific. (n.d.). The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher White Papers.
  • ELTE University. (2020). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Analytical Chemistry Research.

Sources

Validation

Technical Guide: FTIR Characterization of N-(4-methoxyphenyl)thiophene-2-sulfonamide

Executive Summary & Application Context N-(4-methoxyphenyl)thiophene-2-sulfonamide represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzenesulfonamides in the development of carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

N-(4-methoxyphenyl)thiophene-2-sulfonamide represents a critical scaffold in medicinal chemistry, often utilized as a bioisostere for benzenesulfonamides in the development of carbonic anhydrase inhibitors, antitumor agents, and antibacterial drugs.

This guide provides a definitive spectral analysis of this compound, distinguishing it from structural analogs. By deconvoluting the vibrational modes of the thiophene ring , the sulfonamide linker , and the para-methoxyphenyl moiety, this document serves as a standard operating procedure (SOP) for structural validation.

Key Differentiators
  • Thiophene vs. Benzene: The electron-rich thiophene ring induces specific shifts in sulfonamide stretching frequencies compared to benzene analogs.

  • Methoxy Marker: The specific C-H symmetric stretch of the methoxy group (~2835 cm⁻¹) acts as a binary "fingerprint" for purity verification against non-alkoxylated precursors.

Experimental Protocol: Synthesis & Spectral Acquisition

Scientific Integrity Note: Reliable spectral data depends entirely on sample purity and moisture control. Sulfonamides are hygroscopic; residual water (3400 cm⁻¹ broad band) will obscure the critical N-H stretching region.

Sample Preparation Workflow
  • Synthesis: Coupling of thiophene-2-sulfonyl chloride with p-anisidine (4-methoxyaniline) in the presence of a base (Pyridine or

    
    ).
    
  • Purification: Recrystallization from Ethanol/Water (1:1).

  • Drying (Critical): Vacuum dry at 50°C for 4 hours to remove lattice water.

FTIR Acquisition Parameters
ParameterSettingRationale
Mode ATR (Attenuated Total Reflectance)Preferred over KBr to avoid hygroscopic water absorption during pellet pressing.
Crystal Diamond or ZnSeDiamond is preferred for durability and spectral range.
Resolution 4 cm⁻¹Sufficient to resolve aromatic overtones.
Scans 32 or 64Optimizes Signal-to-Noise (S/N) ratio.
Range 4000 – 600 cm⁻¹Covers functional groups and the fingerprint region.

Spectral Deconvolution & Characteristic Peaks

The spectrum of N-(4-methoxyphenyl)thiophene-2-sulfonamide is a superposition of three distinct chemical entities. The table below details the diagnostic peaks required for validation.

Master Assignment Table
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Sulfonamide N-H Stretch3240 – 3290Medium/SharpSecondary sulfonamide (single band). Lower than primary amines.
Sulfonamide

Asymmetric Stretch
1330 – 1360Very Strong Primary indicator of sulfonamide formation.
Sulfonamide

Symmetric Stretch
1150 – 1170Very Strong Confirmatory band; usually sharper than the asymmetric band.
Methoxy (

)

Asym. Stretch
1240 – 1260StrongThe "Anisole Band." Overlaps slightly with C-N but is distinctively intense.
Methoxy (

)

Symmetric Stretch
2830 – 2840Weak/SharpGold Standard for methoxy identification. Distinct from bulk aliphatic C-H.[1][2]
Thiophene Ring Ring Breathing (

)
1400 – 1420 & 1500MediumDistinct doublet often seen in 2-substituted thiophenes.
Thiophene Ring C-H Out-of-Plane (OOP)700 – 740StrongCharacteristic of 2-substitution.
Phenyl Ring Para-substitution OOP810 – 840StrongIndicates 1,4-disubstitution (2 adjacent hydrogens).
Structural Logic Diagram

The following diagram illustrates the causal link between the molecular structure and the observed spectral output.

G Molecule N-(4-methoxyphenyl) thiophene-2-sulfonamide Sub_Thiophene Thiophene Ring (Electron Rich) Molecule->Sub_Thiophene Sub_Sulfonamide Sulfonamide Linker (SO2-NH) Molecule->Sub_Sulfonamide Sub_Anisole p-Methoxyphenyl (Electron Donor) Molecule->Sub_Anisole Peak_Ring Ring Stretch 1410 & 1500 cm⁻¹ Sub_Thiophene->Peak_Ring C=C Vibrations Peak_NH N-H Stretch 3260 cm⁻¹ Sub_Sulfonamide->Peak_NH Secondary Amine Peak_SO2 SO2 Stretch 1350 & 1160 cm⁻¹ Sub_Sulfonamide->Peak_SO2 Sulfonyl Group Peak_CO C-O-C Stretch 1250 cm⁻¹ Sub_Anisole->Peak_CO Ether Linkage Peak_CH_Methoxy Methoxy C-H 2835 cm⁻¹ Sub_Anisole->Peak_CH_Methoxy Sym. Stretch

Figure 1: Spectral assignment logic flow linking functional moieties to specific wavenumber regions.[1][2][3][4][5][6][7][8]

Comparative Analysis: Target vs. Alternatives

In drug development, verifying the success of a substitution reaction is paramount. This section compares the target molecule against its likely precursors or analogs.

Comparison Matrix
FeatureTarget Molecule Alt 1: N-phenylthiophene-2-sulfonamide (No Methoxy)Alt 2: 4-Methoxy-N-phenylbenzenesulfonamide (Benzene Analog)
2835 cm⁻¹ Present (Sharp)AbsentPresent
1250 cm⁻¹ (C-O) Strong Absent (or very weak C-N overlap)Strong
Ring Breathing 1410 / 1500 cm⁻¹ (Thiophene pattern)1410 / 1500 cm⁻¹1500 / 1600 cm⁻¹ (Benzene pattern)
SO₂ Position ~1350 / 1160 cm⁻¹~1355 / 1165 cm⁻¹Shifted +5-10 cm⁻¹ (Due to lower electron density of benzene vs thiophene)
Fingerprint (OOP) Mixed (720 & 830 cm⁻¹)720 & 690/750 cm⁻¹ (Mono-sub benzene)830 cm⁻¹ (Para-sub) & 690/750 cm⁻¹
Mechanistic Insight: The Thiophene Effect

Why distinguish the thiophene analog?

  • Electronic Effect: Thiophene is

    
    -excessive (electron-rich) compared to benzene. This increased electron density can slightly reduce the force constant of the adjacent 
    
    
    
    bond via conjugation, often resulting in a red shift (lower wavenumber) of the
    
    
    asymmetric stretch compared to the benzene analog.
  • Solubility & Binding: Thiophene analogs often exhibit higher lipophilicity, altering the bioavailability profile. FTIR confirms the integrity of this lipophilic core.

Decision Logic for QC

Use this logic flow to validate your synthesized product.

DecisionTree Start Unknown Sample Spectrum Check_SO2 Strong Peaks at 1350 & 1160 cm⁻¹? Start->Check_SO2 Check_Methoxy Peak at ~1250 cm⁻¹ (Strong) AND ~2835 cm⁻¹ (Weak)? Check_SO2->Check_Methoxy Yes Result_Fail FAIL: No Sulfonamide Formed Check_SO2->Result_Fail No Check_Ring Ring Peaks at 1410/1500 cm⁻¹? Check_Methoxy->Check_Ring Yes Result_NoMethoxy MISMATCH: Likely N-phenyl thiophene-2-sulfonamide Check_Methoxy->Result_NoMethoxy No Result_Target CONFIRMED: N-(4-methoxyphenyl) thiophene-2-sulfonamide Check_Ring->Result_Target Yes (Thiophene Pattern) Result_Benzene MISMATCH: Likely Benzenesulfonamide Analog Check_Ring->Result_Benzene No (Benzene Pattern 1500/1600)

Figure 2: Quality Control decision tree for spectral verification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[9] (Standard reference for functional group assignments including Sulfonamides and Thiophenes).

  • NIST Chemistry WebBook. 2-Thiophenesulfonyl chloride Infrared Spectrum. National Institute of Standards and Technology.[10] Available at: [Link] (Source for thiophene-sulfonyl core vibrations).

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. (2004). Course Notes on the Interpretation of Infrared and Raman Spectra. Wiley-Interscience. (Detailed analysis of stretching frequencies).
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link] (Validation of the 2835 cm⁻¹ methoxy marker).

  • PubChem. 2-Thiophenesulfonamide Data. National Library of Medicine. Available at: [Link] (Reference for general thiophene sulfonamide derivatives).

Sources

Comparative

The Thiophene Advantage: A Comparative Analysis of N-(4-methoxyphenyl)thiophene-2-sulfonamide and Benzene Sulfonamides in Bioactive Compound Design

Introduction: The Enduring Legacy of Sulfonamides and the Quest for Enhanced Potency The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy of Sulfonamides and the Quest for Enhanced Potency

The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and diuretic properties.[1][2] The quintessential mechanism of action for many biologically active sulfonamides lies in their ability to competitively inhibit key enzymes. A prime example is their well-established role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial to various physiological processes.[3][4] The inhibitory action is primarily mediated by the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.[5]

In the relentless pursuit of novel therapeutics with improved potency and selectivity, medicinal chemists frequently employ the principle of isosteric replacement, where a functional group is substituted with another that possesses similar physical and chemical properties. A classic example of this strategy is the substitution of a benzene ring with a thiophene ring. This guide provides an in-depth technical comparison of the potency of N-(4-methoxyphenyl)thiophene-2-sulfonamide against its benzene sulfonamide counterparts, supported by a review of relevant experimental data and a detailed examination of the underlying structure-activity relationships.

Structural Underpinnings of Potency: A Tale of Two Rings

The core structural difference between N-(4-methoxyphenyl)thiophene-2-sulfonamide and its benzene analogue lies in the aromatic scaffold to which the sulfonamide group is attached. This seemingly subtle change from a benzene to a thiophene ring can have profound implications for the molecule's biological activity.

dot

Caption: Core structures of N-(4-methoxyphenyl)thiophene-2-sulfonamide and N-(4-methoxyphenyl)benzene-sulfonamide.

The thiophene ring, being a five-membered heterocycle containing a sulfur atom, exhibits distinct electronic and conformational properties compared to the six-membered benzene ring. These differences can influence several key factors that govern a molecule's potency:

  • Electronic Properties: The sulfur atom in the thiophene ring introduces a degree of electron richness and can participate in different non-covalent interactions within an enzyme's active site compared to the delocalized π-system of benzene.

  • Conformational Flexibility: The geometry of the thiophene ring can alter the overall shape and conformational freedom of the molecule, potentially allowing for a more optimal fit within the binding pocket of a target enzyme.

  • Metabolic Stability: The replacement of a C-H bond in benzene with a sulfur atom in thiophene can influence the molecule's metabolic profile, which can indirectly affect its in vivo potency.

Comparative Potency Analysis: Insights from Carbonic Anhydrase Inhibition

Studies have consistently demonstrated that 4-substituted thiophene-2-sulfonamides exhibit potent, often nanomolar-level, inhibition of hCA II.[6][7] Similarly, a vast body of research highlights the potent inhibitory activity of various substituted benzenesulfonamides against multiple CA isoforms.[2][3][8]

The following table summarizes representative inhibitory activities of thiophene and benzene sulfonamide derivatives against hCA II, providing a basis for a comparative assessment. It is important to note that these values are compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

Compound ClassSpecific DerivativeTargetPotency (Kᵢ or IC₅₀)Reference
Thiophene-2-sulfonamides 5-(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA IIKᵢ: 2.2 nM[9]
5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA IIKᵢ: 7.7 nM[9]
Benzene sulfonamides 4-(3-(prop-2-yn-1-yl)-3H-1,2,3-triazol-4-yl)benzenesulfonamidehCA IIKᵢ: 30.1 nM[3]
4-(3-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3H-1,2,3-triazol-4-yl)benzenesulfonamidehCA IIKᵢ: 755 nM[3]

The data, while not a direct comparison of the target molecules, suggests that the thiophene-2-sulfonamide scaffold is a highly effective pharmacophore for potent hCA II inhibition, with derivatives often exhibiting low nanomolar potency.[9] The benzene sulfonamides also demonstrate significant inhibitory activity, though the potency can vary widely depending on the nature of the substitution.[3] The generally higher potency observed in some thiophene-based inhibitors could be attributed to the favorable interactions of the thiophene ring within the hydrophobic regions of the CA active site.[9]

Experimental Protocol: A Self-Validating System for Potency Determination

To ensure the scientific integrity of potency comparisons, a robust and reproducible experimental protocol is paramount. The following section details a standard colorimetric assay for determining the inhibitory potency of compounds against carbonic anhydrase, a method widely employed in the field.

Principle of the Assay

This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation, monitored by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction, allowing for the determination of its inhibitory potency (typically expressed as the half-maximal inhibitory concentration, IC₅₀).[10][11]

dot

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Assay_Buffer Prepare Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6) Add_Buffer Add Assay Buffer to all wells Assay_Buffer->Add_Buffer Enzyme_Sol Prepare Carbonic Anhydrase Stock Solution Add_Enzyme Add Enzyme Solution Enzyme_Sol->Add_Enzyme Substrate_Sol Prepare pNPA Substrate (in Acetonitrile/DMSO) Inhibitor_Sol Prepare Serial Dilutions of Test Compounds Add_Inhibitor Add Inhibitor Dilutions (or vehicle for control) Inhibitor_Sol->Add_Inhibitor Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Incubate Pre-incubate at 25°C Add_Inhibitor->Incubate Add_Substrate Initiate reaction by adding pNPA Incubate->Add_Substrate Read_Absorbance Measure Absorbance at 405 nm (kinetic mode) Add_Substrate->Read_Absorbance Calc_Rate Calculate Reaction Rate (ΔAbs/min) Read_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 value Plot_Data->Calc_IC50

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 50 mM Tris-SO₄ at pH 7.6.[10]

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. The final concentration in the assay should be optimized to provide a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in acetonitrile or DMSO. This solution should be prepared fresh daily.[10]

    • Test Compounds: Prepare stock solutions of N-(4-methoxyphenyl)thiophene-2-sulfonamide and the corresponding benzene sulfonamide in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Assay Procedure (in a 96-well microplate):

    • To each well, add 170 µL of Assay Buffer.

    • Add 10 µL of the test compound dilution (or vehicle for control wells).

    • Add 10 µL of the enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5 minutes).

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells. The final volume in each well will be 200 µL.

  • Data Acquisition and Analysis:

    • Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm in kinetic mode, with readings taken every 30-60 seconds for 10-15 minutes.[10]

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion: The Thiophene Moiety as a Potent Bioisostere

References

  • Ahmed, R.F., Mahmoud, W.R., Abdelgawad, N.M., Fouad, M.A., & Said, M.F. (2023). Exploring novel anticancer pyrazole benzenesulfonamides featuring tail approach strategy as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 261, 115805.
  • BenchChem. (2025). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • Di, M., et al. (2022). The effect of benzenesulfonamide's side chains on their human carbonic anhydrase I/II inhibitory activities. Journal of Molecular Structure, 1250, 131927.
  • Gudipati, R., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(12), 5130-5138.
  • Hartman, G. D., et al. (1992). 4-substituted Thiophene- And furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • Maresca, A., et al. (2021).
  • MilliporeSigma. (n.d.). Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric).
  • Nocentini, A., et al. (2019). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 24(8), 1589.
  • Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of 10 sulfonamide molecules. Journal of Pharmaceutical Sciences, 98(11), 4236-4249.
  • Piacentini, G., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 8(3), 1-8.
  • Riafrecha, L. E., Bua, S., Supuran, C. T., & Colinas, P. A. (2016). Synthesis and carbonic anhydrase inhibitory effects of new N-glycosylsulfonamides incorporating the phenol moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3296-3299.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(12), 153-162.
  • Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 149-156.
  • Taha, M., et al. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 234-240.
  • Tanç, M., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono/dihalophthalimido Moieties. Molecules, 26(14), 4349.
  • Vullo, D., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138.
  • Winum, J. Y., et al. (2005). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(5), 1263-1267.
  • Žalubovskis, R., et al. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7479-7485.
  • Zhang, Z., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2758.
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  • BenchChem. (2025). Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition.
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Safety & Regulatory Compliance

Safety

N-(4-methoxyphenyl)thiophene-2-sulfonamide proper disposal procedures

Topic: N-(4-methoxyphenyl)thiophene-2-sulfonamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-(4-methoxyphenyl)thiophene-2-sulfonamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists

Executive Safety Directive

Immediate Action Required: Treat N-(4-methoxyphenyl)thiophene-2-sulfonamide as a High-Hazard Organic Waste .

As a Senior Application Scientist, I must emphasize that this compound is not merely "chemical waste"; it is a functionalized sulfonamide incorporating a thiophene moiety. This structural combination presents a dual-hazard profile: the thiophene ring acts as a potential hepatotoxin and flammability hazard, while the sulfonamide linkage presents environmental persistence and sensitization risks. Furthermore, derivatives of this class are frequently lachrymators (tear-inducing) and corrosives , requiring strict inhalation and contact precautions during disposal.

Do NOT dispose of down the drain. The sulfur and nitrogen content requires high-temperature incineration to prevent the formation of toxic environmental leachates.

Hazard Profile & Mechanistic Risk

To ensure safety, you must understand the causality behind the protocols. We do not segregate arbitrarily; we segregate to prevent specific chemical reactions.

Structural MoietyAssociated HazardOperational Implication
Thiophene Ring Hepatotoxicity & FlammabilityMust be incinerated. High mobility in soil; aquatic toxicity requires zero-discharge to sewer systems.
Sulfonamide Group Sensitization & StabilitySegregate from oxidizers. The

bond is chemically robust, requiring high-temp destruction (>1000°C) to prevent environmental accumulation.
Methoxy-aniline Potential CarcinogenicityDouble-gloving required. Avoid skin contact as methoxy-anilines can absorb transdermally.
General Property Lachrymator / Corrosive Fume Hood Mandatory. Vapors may cause severe eye/respiratory irritation even during waste transfer.

Pre-Disposal Logistics: Segregation & Compatibility

Before moving the material, establish a compliant waste stream.[1]

A. Chemical Incompatibility (Critical)
  • Violent Reaction Risk: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Perchlorates, Permanganates).[2] The thiophene ring is electron-rich and susceptible to rapid, exothermic oxidation, potentially leading to deflagration.

  • Gas Evolution Risk: Do NOT mix with strong acids.[3] Sulfonamides can hydrolyze under extreme acidic conditions, and thiophene derivatives can polymerize or release sulfur oxides.

B. Container Selection
  • Solid Waste: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liquid Waste (Mother Liquors): Amber glass bottles (if photosensitive) or HDPE carboys.

  • Venting: Use vented caps if the waste solution contains volatile solvents (e.g., DCM, Acetone) to prevent pressure buildup.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: Work strictly within a certified chemical fume hood.

  • Eyes: Chemical splash goggles (Face shield recommended if transferring liquids >500mL).

  • Hands: Double-gloving strategy.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate film (Silver Shield) if handling concentrated stock solutions.

Phase 2: Waste Transfer Workflow

Scenario A: Solid Waste (Pure Compound/Powder)

  • Dampening: If the powder is fine and prone to aerosolization, lightly mist with an inert solvent (e.g., hexane) to suppress dust before transfer.

  • Transfer: Use a disposable anti-static spatula to move solids into the HDPE waste container.

  • Decontamination: Wipe the spatula and the exterior of the stock bottle with a solvent-soaked wipe. Dispose of the wipe in the same solid waste container.

  • Labeling: Affix a hazardous waste label immediately. See Section 5.

Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction mixture was acidic/basic, neutralize carefully before adding to the central waste carboy to prevent heat generation.

  • Solvent Compatibility: Confirm the carboy solvent stream (e.g., "Halogenated" vs. "Non-Halogenated"). N-(4-methoxyphenyl)thiophene-2-sulfonamide is soluble in organic solvents.[1]

    • If DCM/Chloroform was used: Dispose in Halogenated Waste .

    • If Acetone/Methanol was used: Dispose in Non-Halogenated Waste .

  • Funneling: Use a funnel with a lid to minimize lachrymatory vapor escape.

Phase 3: Spill Management (Emergency)
  • Dry Spill: Do not sweep (creates dust). Cover with sand or proprietary absorbent pads. Scoop carefully into a bag.

  • Wet Spill: Absorb with vermiculite or charcoal. Do NOT use bleach (oxidizer risk). Clean the area with a surfactant (soap) and water solution.[4]

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the critical decision nodes for classifying and routing this specific chemical waste.

DisposalWorkflow Start Waste Generation: N-(4-methoxyphenyl)thiophene-2-sulfonamide StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Labeling Requirement: 1. Full Chemical Name 2. Hazard: Toxic, Irritant 3. Date SolidContainer->Labeling HaloWaste Stream: Halogenated Organic SolventCheck->HaloWaste Contains DCM, CHCl3 NonHaloWaste Stream: Non-Halogenated Organic SolventCheck->NonHaloWaste Acetone, MeOH, EtOAc HaloWaste->Labeling NonHaloWaste->Labeling Destruction Final Disposal: High-Temp Incineration (RCRA Facility) Labeling->Destruction

Figure 1: Decision tree for segregating N-(4-methoxyphenyl)thiophene-2-sulfonamide waste streams based on physical state and solvent carrier.

Regulatory Compliance & Classification

While this specific molecule may not have a unique RCRA "P" or "U" list code, it must be managed as a hazardous waste based on characteristics .

Regulatory BodyClassificationCode / Note
EPA (RCRA) Characteristic Waste D001 (Ignitable) if in flammable solvent.D003 (Reactive) if potential for sulfide generation exists.Toxic (General) due to Thiophene content.
DOT (Transport) Hazard Class 9 Environmentally Hazardous Substance, Solid, N.O.S. (if pure).
SAA Rules Satellite Accumulation Keep container closed at all times except when adding waste.[3] Must be at or near the point of generation (the fume hood).

Labeling Requirement: Do not use abbreviations like "NMTS." The label must read:

N-(4-methoxyphenyl)thiophene-2-sulfonamide Waste Constituents: Thiophene derivative, Sulfonamide, [Solvent Name] Hazards: Toxic, Irritant, Lachrymator

References

  • Santa Cruz Biotechnology. N-(4-methoxyphenyl)thiophene-2-sulfonamide Safety Data Sheet (SDS).

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.

  • National Institutes of Health (PubChem). Thiophene Toxicity and Safety Standards.

  • BenchChem. Proper Disposal of Thiophene Derivatives: A Step-by-Step Guide.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene.

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